tert-Butyl 5-formylisoindoline-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAWMQWNCXRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611621 | |
| Record name | tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253801-15-9 | |
| Record name | tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-formyl-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 5-formylisoindoline-2-carboxylate, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications in drug discovery and agrochemical development. Particular emphasis is placed on its emerging role as a versatile scaffold in the design of novel therapeutics.
Introduction
This compound, a heterocyclic compound featuring a protected isoindoline core with a reactive aldehyde group, has garnered significant attention as a valuable intermediate in organic synthesis. Its unique structural features, combining a rigid bicyclic system with a versatile functional handle, make it an attractive starting material for the construction of complex molecular architectures. This guide aims to consolidate the current knowledge on this compound, offering a practical resource for researchers engaged in the synthesis and evaluation of new chemical entities.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.
| Property | Value |
| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate |
| Synonyms | N-Boc-5-formylisoindoline, 2-Boc-isoindoline-5-carbaldehyde |
| CAS Number | 253801-15-9 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O |
Synthesis
The most common and efficient method for the preparation of this compound involves the oxidation of the corresponding alcohol precursor, tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate.
Experimental Protocol: Oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
This protocol describes the oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate to the desired aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
Materials:
-
tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Expected Yield: 85-95%
Synthetic Workflow
The synthesis can be visualized as a straightforward oxidation step.
Applications in Research and Development
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in several areas of chemical research.
Drug Discovery and Medicinal Chemistry
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The formyl group allows for the introduction of diverse substituents through reactions such as:
-
Reductive Amination: To introduce amine-containing fragments, which are crucial for modulating physicochemical properties and interacting with biological targets.
-
Wittig Reaction and Related Olefinations: To form carbon-carbon double bonds, enabling the extension of the molecular framework.
-
Aldol and Other Condensation Reactions: To build more complex carbon skeletons.
A significant application of isoindoline-based compounds is in the development of PROteolysis TArgeting Chimeras (PROTACs) . While a direct role for this compound in a specific PROTAC has not been extensively documented in publicly available literature, its derivatives, such as the bromo-substituted analog, are utilized as linkers in PROTAC design. The formyl group provides a convenient point for linker attachment, which is a critical component of a PROTAC molecule responsible for connecting the target protein binder and the E3 ligase ligand.
Agrochemicals
This compound is also utilized in the synthesis of agrochemicals.[1] Its chemical properties, including reactivity and solubility, make it a suitable intermediate for formulating pesticides.[1] The isoindoline core can be found in certain classes of herbicides and insecticides, where the overall molecular shape and electronics contribute to their biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its formyl group provide a reliable platform for the creation of diverse and complex molecules. As research into targeted protein degradation and novel agrochemicals continues to expand, the utility of this compound as a key synthetic intermediate is expected to grow. This guide provides the essential information for researchers to effectively utilize this compound in their research and development endeavors.
References
An In-depth Technical Guide to tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of tert-butyl 5-formylisoindoline-2-carboxylate, a key building block in medicinal chemistry and organic synthesis.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring an isoindoline core. The nitrogen atom of the isoindoline ring is protected by a tert-butoxycarbonyl (Boc) group, and a formyl (aldehyde) group is substituted at the 5-position of the bicyclic system.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value |
| CAS Number | 253801-15-9 |
| Molecular Formula | C₁₄H₁₇NO₃[1] |
| Molecular Weight | 247.29 g/mol [1] |
| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate[1] |
| Synonyms | N-Boc-5-formylisoindoline, 2-Boc-isoindoline-5-carbaldehyde, tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate[1] |
| Appearance | White to off-white solid |
| Melting Point | 93-95 °C |
| Boiling Point | Data not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O[1] |
| InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,9H,7-8H2,1-3H3[1] |
Predicted Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.0 | s | 1H, -CHO | |
| 7.8-7.9 | m | 2H, Ar-H | |
| 7.4-7.5 | m | 1H, Ar-H | |
| 4.8 | s | 4H, -CH₂-N-CH₂- | |
| 1.5 | s | 9H, -C(CH₃)₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | Assignment |
| 192.0 | -CHO | |
| 155.0 | -NCOO- | |
| 145.0, 137.0, 135.0, 130.0, 124.0, 123.0 | Ar-C | |
| 81.0 | -C(CH₃)₃ | |
| 53.0 | -CH₂-N-CH₂- | |
| 28.5 | -C(CH₃)₃ |
Synthesis
This compound can be synthesized from tert-butyl isoindoline-2-carboxylate. A common method involves a Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
tert-Butyl isoindoline-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl isoindoline-2-carboxylate in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution, followed by the dropwise addition of N,N-dimethylformamide.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile building block for constructing diverse molecular scaffolds.
Role as an Intermediate in p53-MDM2 Interaction Inhibitors
A significant application of this compound is in the development of small molecule inhibitors of the p53-MDM2 interaction, which is a key target in cancer therapy. The p53 protein is a tumor suppressor that plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53, and its overexpression can lead to the inactivation of p53, thereby promoting tumor growth.
This compound is utilized in the synthesis of isoindolinone-based inhibitors that can disrupt the p53-MDM2 interaction, leading to the reactivation of p53 and subsequent apoptosis of cancer cells.
p53-MDM2 Signaling Pathway
References
N-BOC-5-formylisoindoline IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-BOC-5-formylisoindoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.
Chemical Identification
| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate[1] |
| Common Name | N-BOC-5-formylisoindoline |
| CAS Number | 253801-15-9[1] |
| Molecular Formula | C₁₄H₁₇NO₃[1] |
| Molecular Weight | 247.29 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O[1] |
| InChI Key | JKJAWMQWNCXRLC-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of N-BOC-5-formylisoindoline.
| Property | Value | Source |
| Molecular Weight | 247.29 g/mol | PubChem[1] |
| XLogP3-AA | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 247.12084340 g/mol | PubChem[1] |
| Monoisotopic Mass | 247.12084340 g/mol | PubChem[1] |
| Topological Polar Surface Area | 46.6 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 334 | PubChem[1] |
Spectroscopic Data
¹H-NMR (400 MHz, DMSO-d₆): δ 10.0 (s, 1H), 7.84-7.87 (m, 2H), 7.54-7.58 (m, 1H), 4.63-4.68 (m, 4H), 1.46 (s, 9H).[2]
Experimental Protocols
N-BOC-5-formylisoindoline is a valuable building block in organic synthesis, particularly in the development of enzyme inhibitors. Below are detailed experimental protocols for its synthesis and its application in subsequent reactions as described in patent literature.
Synthesis of tert-butyl 5-formylisoindoline-2-carboxylate
This protocol describes the oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate to the corresponding aldehyde.[2]
Materials:
-
tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Sulphur trioxide pyridine complex
-
Ethyl acetate (EtOAc)
-
Heptane
-
Brine
Procedure:
-
To a solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.00 g, 4.01 mmol, 1.00 eq.) in a mixture of DCM:DMSO (5:1, 24 mL), add Et₃N (2.86 g, 3.9 mL, 28.1 mmol, 7.0 eq.) and sulphur trioxide pyridine (3.18 g, 20.0 mmol, 5.0 eq.) at 0 °C.
-
Stir the resulting mixture at 25 °C for 12 hours.
-
Upon completion of the reaction, quench the reaction mixture with water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by combi-flash chromatography using 0-30% ethyl acetate in heptane as an eluent.
Reductive Amination using this compound
This protocol outlines the use of N-BOC-5-formylisoindoline in a reductive amination reaction to synthesize a key intermediate for myeloperoxidase inhibitors.[3]
Materials:
-
This compound (CAS: 253801-15-9)
-
ethyl 3-amino-1H-pyrrole-2-carboxylate
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Procedure:
-
To a solution of this compound (970 mg, 3.92 mmol) and ethyl 3-amino-1H-pyrrole-2-carboxylate (823 mg, 4.32 mmol) in DCE (40 mL), add AcOH (236 mg, 3.92 mmol) and NaBH(OAc)₃ (1.66 g, 7.85 mmol).
-
Stir the resulting solution for 16 hours at room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of N-BOC-5-formylisoindoline.
Caption: Synthetic workflow for N-BOC-5-formylisoindoline.
The diagram below illustrates the logical flow of a reductive amination reaction involving N-BOC-5-formylisoindoline.
Caption: Reductive amination using N-BOC-5-formylisoindoline.
References
An In-depth Technical Guide to 2-Boc-isoindoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Boc-isoindoline-5-carbaldehyde is limited in publicly available literature. This guide is a comprehensive overview based on established chemical principles and data from structurally related compounds.
Introduction to the Isoindoline Scaffold
The isoindoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous bioactive compounds and approved drugs.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] The isoindoline structure, a bicyclic system with a benzene ring fused to a pyrrolidine ring, provides a versatile scaffold for the development of novel therapeutics.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and allows for controlled chemical modifications.[5]
Core Components: The Boc Group and the Carbaldehyde Functionality
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[6] Its presence is readily identifiable in ¹H NMR spectroscopy by a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.4-1.5 ppm).[6][7]
-
The Aromatic Carbaldehyde Group: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including nucleophilic addition, condensation, and oxidation/reduction reactions. Aromatic aldehydes, such as the one in the title compound, are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[8][9][10] This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[10][11]
Synthesis and Reactivity
A plausible synthetic route to 2-Boc-isoindoline-5-carbaldehyde involves the N-Boc protection of isoindoline followed by a formylation reaction. A common and effective method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[12][13][14]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Boc-isoindoline-5-carbaldehyde.
The aldehyde group is expected to undergo typical reactions of aromatic aldehydes, such as:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
-
Reductive amination to form various substituted amines.
-
Wittig reaction to form alkenes.
-
Condensation reactions with active methylene compounds.
Quantitative Data
The following tables summarize the expected spectroscopic data for 2-Boc-isoindoline-5-carbaldehyde based on the analysis of its constituent parts and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.5 | s | 9H |
| Isoindoline (-CH₂-) | ~4.5 - 4.8 | s | 4H |
| Aromatic (H-4, H-6, H-7) | ~7.5 - 7.9 | m | 3H |
| Aldehyde (-CHO) | ~9.9 | s | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| Boc (-C(CH₃)₃) | ~28.5 |
| Boc (-C(CH₃)₃) | ~80.5 |
| Isoindoline (-CH₂-) | ~53-55 |
| Aromatic (quaternary) | ~130-150 |
| Aromatic (CH) | ~120-135 |
| Boc (C=O) | ~154 |
| Aldehyde (C=O) | ~192 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000-3100 | m |
| C-H (aliphatic) | 2850-3000 | m |
| C=O (Boc carbamate) | ~1690 | s |
| C=O (aromatic aldehyde) | ~1700 | s |
| C-N | 1200-1300 | m |
| C-O | 1000-1100 | m |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Description |
| [M]⁺ | 247.12 | Molecular Ion |
| [M-56]⁺ | 191.12 | Loss of isobutylene |
| [M-100]⁺ | 147.12 | Loss of the Boc group |
| [M-CHO]⁺ | 218.12 | Loss of the formyl group |
Experimental Protocols
Protocol 1: Synthesis of 2-Boc-isoindoline
-
To a stirred solution of isoindoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Boc-isoindoline.
Protocol 2: Vilsmeier-Haack Formylation of 2-Boc-isoindoline
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-Boc-isoindoline (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Boc-isoindoline-5-carbaldehyde.
Visualizations
Experimental Workflow for Synthesis and Application:
Caption: General workflow from synthesis to application.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. benchchem.com [benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Isoindoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to neurological disorders. This technical guide provides a comprehensive overview of the key features of the isoindoline scaffold, including its synthesis, structure-activity relationships (SAR), and prominent roles in clinically approved drugs.
Key Physicochemical Features and Synthetic Strategies
The isoindoline scaffold's versatility stems from its rigid, yet three-dimensional, structure, which allows for precise orientation of substituents to interact with biological targets. The nitrogen atom provides a handle for introducing various functionalities, influencing the molecule's polarity, basicity, and hydrogen bonding capacity.
Synthesis: The construction of the isoindoline nucleus can be achieved through several synthetic routes. A common approach involves the cyclization of ortho-substituted benzene precursors. For instance, the synthesis of isoindolin-1-ones often starts from 2-cyanobenzaldehyde or methyl 2-(bromomethyl)benzoate derivatives, which undergo cyclization with amines.
Therapeutic Applications and Structure-Activity Relationships
The broad therapeutic applicability of the isoindoline scaffold is evident in the number of approved drugs and clinical candidates that feature this core structure.
Immunomodulatory Drugs (IMiDs)
Perhaps the most well-known class of isoindoline-containing drugs are the immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide. These agents are primarily used in the treatment of multiple myeloma.
Mechanism of Action: IMiDs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells, ultimately resulting in apoptosis.[1][2]
Quantitative Data for IMiDs:
| Drug | Target | IC50 / Ki | Cell Line / Assay | Reference |
| Lenalidomide | TNF-α production | IC50 ≈ 100 nM | LPS-stimulated PBMCs | [3] |
| Pomalidomide | TNF-α production | IC50 ≈ 10 nM | LPS-stimulated PBMCs | [1] |
Anticancer Applications Beyond IMiDs
The isoindoline scaffold is also a key component in other classes of anticancer agents.
PARP Inhibitors: Certain isoindolinone derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.
HDAC Inhibitors: Isoindoline-based hydroxamic acids have been designed as histone deacetylase (HDAC) inhibitors.[4] These compounds have shown potent antiproliferative activity in various cancer cell lines.
Quantitative Data for Anticancer Isoindoline Derivatives:
| Compound Class | Target | IC50 (µM) | Cell Line | Reference |
| Isoindole-1,3-dione derivative | Cytotoxicity | 19.41 | A549 | [2] |
| Isoindole-1,3-dione derivative | Cytotoxicity | 114.25 | A549-Luc | [5] |
| Isoindolinone-hydroxamic acid | HDAC1 | 0.021 | - | [4] |
| Isoindolinone-based PARP inhibitor | PARP1 | 0.004 | - | [3] |
Anti-inflammatory Activity
Isoindoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like TNF-α and cyclooxygenase (COX) enzymes.
Quantitative Data for Anti-inflammatory Isoindoline Derivatives:
| Compound Class | Target | IC50 (µM) | Reference |
| Isoindoline hybrid | COX-2 | 0.11 | [6] |
| Indoline derivative | 5-LOX | 0.41 | [7] |
Central Nervous System (CNS) Applications
The isoindoline scaffold has been explored for its potential in treating neurological disorders.
Dopamine D4 Receptor Antagonists: A series of isoindolinyl benzisoxazolpiperidines have been identified as potent and selective antagonists of the dopamine D4 receptor, which is a target for antipsychotic drugs.[8]
Quantitative Data for Isoindoline-based Dopamine D4 Antagonists:
| Compound | Target | Ki (nM) | Selectivity (D4 vs D2) | Reference |
| Isoindolinyl benzisoxazolpiperidine analog | Dopamine D4 | 1.5 | >1000-fold | [8] |
Experimental Protocols
General Synthesis of Lenalidomide
A common synthetic route to lenalidomide involves the cyclocondensation of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[9]
Step 1: Cyclocondensation A mixture of methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a suitable solvent (e.g., acetonitrile) is heated to 80-85°C for several hours. After cooling, the solid product, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is collected by filtration.[9]
Step 2: Nitro Reduction The nitro intermediate is suspended in a solvent mixture (e.g., ethanol/water), and a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., Pd/C, H₂) is used to reduce the nitro group to an amine.[9] The final product, lenalidomide, is then isolated and purified.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of new compounds.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The isoindoline-based compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[10]
Cereblon Ubiquitination Assay
This type of assay is used to measure the ability of compounds like IMiDs to modulate the activity of the CRL4-CRBN E3 ligase complex.[11]
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5c), the Cereblon complex, biotin-labeled ubiquitin, and ATP in an assay buffer.
-
Compound Addition: The test compound (e.g., an isoindoline derivative) or a control (e.g., thalidomide) is added to the wells.
-
Incubation: The reaction is incubated at room temperature to allow for the ubiquitination reaction to proceed.
-
Detection: The level of ubiquitination is detected using a homogeneous assay format, such as AlphaScreen, where donor and acceptor beads are brought into proximity by the biotinylated ubiquitin on the Cereblon complex, generating a detectable signal.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value for the inhibition or modulation of ubiquitination is calculated.[11]
Experimental and Logical Workflows
Conclusion and Future Perspectives
The isoindoline scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in a range of clinically successful drugs highlights its importance and potential for future drug discovery efforts. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties and the development of highly selective and potent therapeutic agents. Future research will likely focus on exploring novel substitutions on the isoindoline ring system, developing new synthetic methodologies, and identifying novel biological targets for isoindoline-based compounds. The continued investigation of this privileged scaffold holds great promise for the development of next-generation therapies for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] This reaction converts the amine into a carbamate, which is significantly less reactive.
A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality is a critical feature that enables the selective manipulation of different functional groups within a complex molecule.[5]
Mechanism of Boc Protection and Deprotection
The introduction and removal of the Boc group proceed through well-defined mechanistic pathways.
Boc Protection
The protection of an amine is typically achieved via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of Boc anhydride.[3]
Mechanism of Boc protection of an amine.
Boc Deprotection (Acid-Catalyzed)
The removal of the Boc group is efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Reactivity of the Aldehyde Group on the Isoindoline Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and clinical drugs.[1] The introduction of an aldehyde group onto this ring system provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse derivatives for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group on the isoindoline ring, focusing on its synthesis, key chemical transformations, and its role in modulating biological signaling pathways.
Synthesis of Isoindoline Carbaldehydes
The synthesis of isoindoline carbaldehydes can be achieved through various synthetic routes, often involving the protection of the isoindoline nitrogen to prevent side reactions. A common strategy involves the formylation of an N-protected isoindoline. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-isoindoline-5-carbaldehyde
A detailed experimental protocol for the synthesis of N-Boc-isoindoline-5-carbaldehyde is outlined below. This procedure is based on established methods for the formylation of related heterocyclic systems.
-
Step 1: N-Protection of Isoindoline. To a solution of isoindoline in a suitable solvent such as dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the N-Boc-isoindoline is isolated.
-
Step 2: Formylation. The N-Boc-isoindoline is then subjected to a formylation reaction. The Vilsmeier-Haack reaction is a common method, employing a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. The reaction is typically carried out at low temperatures, followed by heating. Aqueous workup and purification by column chromatography yield the desired N-Boc-isoindoline-5-carbaldehyde.
Key Reactions of the Aldehyde Group
The aldehyde group on the isoindoline ring exhibits typical electrophilic reactivity, allowing for a variety of chemical transformations to introduce new functional groups and build molecular complexity. The reactivity can be modulated by the nature of the substituent on the isoindoline nitrogen. Electron-withdrawing groups, such as Boc, can slightly decrease the nucleophilicity of the aromatic ring but generally do not significantly hinder the characteristic reactions of the aldehyde.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for the synthesis of amides, esters, and other derivatives.
Experimental Protocol: Oxidation of 2-Benzylisoindoline-5-carbaldehyde
This protocol describes a general method for the oxidation of an aromatic aldehyde to a carboxylic acid.
-
Reagents and Conditions: 2-Benzylisoindoline-5-carbaldehyde is dissolved in a suitable solvent mixture, such as t-butanol and water. An oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), is added. For NaClO₂ oxidation, a scavenger like 2-methyl-2-butene is often used to quench the hypochlorite byproduct.
-
Procedure: The reaction mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched, for example, with sodium sulfite if KMnO₄ is used. The mixture is acidified, and the carboxylic acid product is extracted with an organic solvent.
-
Yield: This type of oxidation typically proceeds in high yield.
Reduction to Alcohol
The reduction of the aldehyde group provides the corresponding primary alcohol, a useful intermediate for ether and ester synthesis, or for introduction into other functionalities.
Experimental Protocol: Reduction of N-Boc-isoindoline-5-carbaldehyde with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[2][3]
-
Reagents and Conditions: N-Boc-isoindoline-5-carbaldehyde is dissolved in a protic solvent like methanol (MeOH) or ethanol (EtOH).[4]
-
Procedure: Sodium borohydride is added portion-wise to the solution at 0 °C.[4] The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Yield: Reductions of aromatic aldehydes with NaBH₄ are generally high-yielding.[5]
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[6] It involves the reaction of the aldehyde with a phosphorus ylide.
Experimental Protocol: Wittig Reaction of N-Boc-isoindoline-5-carbaldehyde
This protocol outlines the formation of a vinyl-substituted isoindoline.
-
Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7][8]
-
Reaction with Aldehyde: The solution of N-Boc-isoindoline-5-carbaldehyde in THF is then added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by column chromatography.
-
Yield: The yield of the Wittig reaction can vary depending on the stability of the ylide and the substrate.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[9][10]
Experimental Protocol: Knoevenagel Condensation of 2-Benzylisoindoline-5-carbaldehyde with Malononitrile
This reaction leads to the formation of a dicyanovinyl-substituted isoindoline.
-
Reagents and Conditions: 2-Benzylisoindoline-5-carbaldehyde and malononitrile are dissolved in a suitable solvent such as ethanol or isopropanol. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added.[11]
-
Procedure: The reaction mixture is heated to reflux until the reaction is complete. Upon cooling, the product often precipitates and can be collected by filtration.
-
Yield: Knoevenagel condensations are typically high-yielding reactions.[11]
Reductive amination is a two-step process in which an aldehyde first reacts with an amine to form an imine, which is then reduced to an amine. This can often be performed in a one-pot procedure.
Experimental Protocol: Reductive Amination of N-Boc-isoindoline-5-carbaldehyde with Morpholine
This protocol describes the synthesis of an aminomethyl-substituted isoindoline.[12]
-
Reagents and Conditions: N-Boc-isoindoline-5-carbaldehyde and morpholine are dissolved in a solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH). A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added.[3] Acetic acid is often added to catalyze imine formation.
-
Procedure: The reaction mixture is stirred at room temperature until the starting materials are consumed. The reaction is then quenched with an aqueous base, and the product is extracted.
-
Yield: Reductive amination is a robust and generally high-yielding transformation.
Data Presentation
The following tables summarize representative quantitative data for the reactions described above. Due to the limited availability of specific data for isoindoline carbaldehydes, data for analogous indole carbaldehydes are also included for comparison.
Table 1: Spectroscopic Data of Representative Heterocyclic Carbaldehydes
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 5-Iodo-1H-indole-3-carbaldehyde | 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, 1H), 7.53 (dd, 1H), 7.37 (d, 1H), 12.27 (s, 1H, NH) | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | [13][14] |
| 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde | 9.90 (s, 1H, CHO), 8.67 (d, 1H), 7.62 (s, 1H), 7.51 (dd, 1H), 7.34 (m, 3H), 7.15 (m, 2H), 7.05 (d, 1H), 5.30 (s, 2H) | 184.3, 138.8, 136.6, 134.9, 132.6, 130.9, 129.2, 128.6, 127.6, 127.2, 117.5, 112.4, 87.3, 51.1 | [13][14] |
| N-(t-butyloxycarbonyl)-2-aminoisoindolin-1-one | - | - | [15] |
| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, 1H), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | [16] |
Table 2: Representative Yields for Key Reactions of Heterocyclic Aldehydes
| Starting Aldehyde | Reaction | Reagents | Product | Yield (%) | Reference |
| Benzaldehyde | Reduction | NaBH₄, wet SiO₂ | Benzyl alcohol | 98 | [5] |
| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Wittig Reaction | Ph₃PCH₃Br, n-BuLi | 4-(Vinyl)-2-methoxy-1,3-thiazole | Good | [7] |
| Isovaleraldehyde | Knoevenagel Condensation | Diethyl malonate, Immobilized Gelatine | Diethyl 3-methylbutylidenemalonate | 85-90 | [14] |
| Aromatic Aldehydes | Knoevenagel Condensation | Malononitrile, Ammonium acetate | Benzylidenemalononitriles | Excellent | [11] |
| Ribonucleosides (to dialdehyde) | Reductive Amination | Alkylamines, NaBH₃CN | N-substituted morpholine nucleosides | Moderate to Good | [17] |
| Benzaldehyde | Reductive Amination | Morpholine, NaBH(OAc)₃ | 4-Benzylmorpholine | High | Inferred |
Role in Signaling Pathways
Derivatives of isoindoline carbaldehydes have shown significant potential as modulators of key biological signaling pathways, making them attractive scaffolds for drug discovery.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[4] Isoindolinone derivatives have been identified as potent inhibitors of Akt, a key kinase in this pathway.[18]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoindolinone [label="Isoindolinone\nDerivative\n(Akt Inhibitor)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream [label="Promotes"]; Isoindolinone -> Akt [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } DGcaption PI3K/Akt/mTOR signaling pathway and inhibition by isoindolinone derivatives.
Modulation of Dopamine D2 Receptor Signaling
Dopamine receptors, particularly the D2 subtype, are critical targets for the treatment of neuropsychiatric disorders.[19][20] Isoindoline derivatives have been explored as D2 receptor antagonists.[21] Antagonism of the D2 receptor, which is a Gi/o-coupled GPCR, leads to an increase in intracellular cAMP levels by disinhibiting adenylyl cyclase.
// Nodes Dopamine [label="Dopamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D2R [label="Dopamine D2\nReceptor (D2R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase (AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Cellular\nResponse", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Isoindoline [label="Isoindoline\nDerivative\n(D2 Antagonist)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
// Edges Dopamine -> D2R; D2R -> Gi [label="Activates"]; Gi -> AC [arrowhead=tee, label="Inhibits"]; AC -> cAMP [label="Converts ATP\nto cAMP"]; ATP -> AC [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> Downstream; Isoindoline -> D2R [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Blocks"]; } DGcaption Dopamine D2 receptor signaling and antagonism by isoindoline derivatives.
Conclusion
The aldehyde group on the isoindoline ring is a valuable functional handle for the synthesis of a diverse range of derivatives with significant biological potential. Standard aldehyde chemistries, including oxidation, reduction, and various nucleophilic additions, can be effectively applied to this scaffold. The resulting compounds have shown promise as modulators of important signaling pathways, such as the PI3K/Akt/mTOR and dopamine receptor pathways, highlighting the importance of isoindoline carbaldehydes as key intermediates in drug discovery and development. Further exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel chemical entities with tailored biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 15. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 19. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structurally diverse isoquinoline and amide alkaloids with dopamine D2 receptor antagonism from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Key Building Block: A History of tert-Butyl 5-formylisoindoline-2-carboxylate
For Immediate Release
Shanghai, China – December 30, 2025 – A foundational molecule in modern medicinal chemistry and materials science, tert-butyl 5-formylisoindoline-2-carboxylate, has become an indispensable tool for researchers. This technical guide delves into the discovery, history, and key synthetic methodologies of this versatile building block, providing an in-depth resource for scientists and drug development professionals.
While the precise moment of its initial discovery remains nuanced within the vast landscape of chemical literature, the emergence of this compound as a commercially available and widely utilized synthetic intermediate can be traced through its increasing appearance in patents and scientific publications over the past few decades. Its importance lies in the unique combination of a reactive aldehyde group and a protected isoindoline scaffold, making it an ideal starting point for the synthesis of complex molecular architectures.
Core Synthetic Strategies
The preparation of this compound, often referred to as 2-Boc-5-formylisoindoline, typically involves a few key synthetic transformations. The most common strategies start from readily available precursors and employ reliable and scalable reactions.
One of the primary routes involves the oxidation of the corresponding 5-(hydroxymethyl)isoindoline derivative. This method offers a straightforward approach, leveraging a variety of oxidizing agents to efficiently convert the primary alcohol to the desired aldehyde.
Alternatively, the synthesis can proceed through the reduction of a 5-cyanoisoindoline precursor. This pathway provides another robust method for introducing the formyl group.
A third common approach is the formylation of the protected isoindoline ring itself. This can be achieved through various electrophilic formylation reactions, directly installing the aldehyde onto the aromatic core of the molecule.
Experimental Protocols
Below are detailed experimental protocols for the key synthetic transformations involved in the preparation of this compound.
Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (Precursor)
A common precursor is tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate. While its initial synthesis is not the focus, a general method for its preparation is outlined for context.
Table 1: Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
| Step | Reagents and Conditions | Yield (%) | Reference |
| 1. Boc Protection | Isoindoline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to rt | 90-95 | General Procedure |
| 2. Functionalization | (Further steps to introduce the hydroxymethyl group, e.g., from a corresponding carboxylic acid or ester) | Variable | Synthetic Dependent |
Oxidation of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Protocol 1: Oxidation using Manganese Dioxide (MnO₂)
-
To a stirred solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is added activated manganese dioxide (5-10 eq).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Table 2: Quantitative Data for MnO₂ Oxidation
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Reduction of tert-Butyl 5-cyanoisoindoline-2-carboxylate
Protocol 2: Reduction using Diisobutylaluminium Hydride (DIBAL-H)
-
A solution of tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Diisobutylaluminium hydride (DIBAL-H, 1.2-1.5 eq, typically as a 1 M solution in an appropriate solvent) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Table 3: Quantitative Data for DIBAL-H Reduction
| Parameter | Value |
| Typical Yield | 65-80% |
| Reaction Time | 2-4 hours |
| Temperature | -78 °C |
Logical Workflow of Synthesis
The following diagram illustrates the logical relationship between the key precursors and the final product, this compound.
Caption: Synthetic pathways to this compound.
Applications in Drug Discovery and Beyond
The utility of this compound stems from its ability to participate in a wide array of chemical reactions. The aldehyde functionality serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and aldol condensations. This has made it a valuable intermediate in the synthesis of a diverse range of biologically active molecules and pharmaceutical candidates. Its applications extend to the development of novel materials, where the isoindoline core can be incorporated to modulate electronic and photophysical properties.
The following diagram illustrates the central role of this molecule as a synthetic intermediate.
Caption: Role as a key synthetic intermediate in chemical synthesis.
As research and development in the fields of medicine and materials science continue to advance, the importance of well-characterized and readily accessible building blocks like this compound is only set to grow. Its history, though not marked by a single momentous discovery, is a testament to the cumulative nature of chemical science, where the development of versatile intermediates paves the way for future innovation.
Potential Research Frontiers for Isoindoline Derivatives: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique three-dimensional shape and tunable electronic properties make it an attractive framework for the design of novel therapeutics. This technical guide explores promising research avenues for isoindoline derivatives, providing a comprehensive overview of their biological activities, synthetic methodologies, and mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile heterocyclic system.
Anticancer Activity
Isoindoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and modulation of critical signaling pathways.
Quantitative Data: Anticancer Activity of Isoindoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoindoline derivatives against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 | [1] |
| Compound 7 (azide and silyl ether substituted) | A549 (Lung Carcinoma) | 19.41 | [2] |
| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxicity observed | |
| Isoindoline derivative 6 (from Serine) | A549 (Lung Carcinoma) | 1 | [3] |
| Isoindoline derivative 7 (from Lysine) | U373 (Glioblastoma) | 7 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoindoline derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoindoline derivative in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Signaling Pathways in Cancer
Isoindoline derivatives can influence multiple signaling pathways implicated in cancer progression. Two key pathways are the NF-κB and apoptosis signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Some isoindoline derivatives have been shown to inhibit this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
The Pivotal Role of Formyl-Substituted Heterocycles in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl-substituted heterocycles, a diverse class of organic compounds characterized by a heterocyclic ring bearing an aldehyde functional group, are of profound interest in the fields of medicinal chemistry and chemical biology. The formyl group, a potent hydrogen bond acceptor and a precursor for various chemical transformations, imparts unique electronic and steric properties to the heterocyclic scaffold, enabling a wide spectrum of biological activities. These compounds are implicated in a range of physiological and pathological processes, acting as crucial signaling molecules, potent enzyme inhibitors, and versatile scaffolds for the development of novel therapeutic agents.
This in-depth technical guide explores the biological relevance of formyl-substituted heterocycles, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of molecules.
Biological Activities of Formyl-Substituted Heterocycles
The biological activities of formyl-substituted heterocycles are diverse and depend on the nature of the heterocyclic core and the overall molecular architecture. They have been shown to possess antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.
Antimicrobial Activity
Formyl-substituted heterocycles, particularly those containing thiophene and furan rings, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Formyl-Substituted Heterocycles
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiophenes | Thiophene-based spiro–indoline–oxadiazole | Clostridium difficile | 2 - 4 | [1] |
| Thiophene derivative 1 | Acinetobacter baumannii | 32 | [2] | |
| Thiophene derivative 1 | Escherichia coli | 64 | [2] | |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 | [2] | |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 | [2] | |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 | [2] | |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 | [2] | |
| Thiophene derivative 5 | Colistin-Resistant E. coli | 32 | [2] | |
| Thiophene derivative 8 | Colistin-Resistant E. coli | 32 | [2] | |
| Furans | N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Carbapenem-resistant A. baumannii | 6.25 | [3] |
| N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Carbapenem-resistant E. cloacae | 6.25 | [3] | |
| N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Carbapenem-resistant K. pneumoniae | 6.25 | [3] | |
| N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12.5 | [3] |
Anti-inflammatory Activity
Several formyl-substituted heterocycles, including derivatives of thiophene and furan, have been investigated for their anti-inflammatory properties. These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Formyl-Substituted Heterocycles
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Thiophenes | Thiophen-2-ylmethylene-based derivative 4b | TNF-α production inhibition | 1.6 | [4] |
| Benzothiophene derivative 2 | 5-LOX enzyme inhibition | 6.0 | [5] | |
| Benzothiophene derivative 3 | 5-LOX enzyme inhibition | 6.6 | [5] | |
| Thiophene derivative 1 | 5-LOX enzyme inhibition | 29.2 | [5] | |
| Thiophene derivative 21 | COX-2 inhibition | 0.67 | [5] | |
| Thiophene derivative 21 | LOX inhibition | 2.33 | [5] | |
| Furans | Furan fatty acid ethyl ester | In vivo adjuvant-induced arthritis in rats | More potent than EPA ethyl ester | [6] |
Anticancer Activity
The cytotoxicity of formyl-substituted heterocycles against various cancer cell lines has been a major area of research. Quinolines, indoles, and pyrimidines bearing a formyl group have shown promising anticancer potential.
Table 3: Anticancer Activity of Formyl-Substituted Heterocycles
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [7] |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative 13 | HeLa (Cervical) | 8.3 | [8] | |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative 12 | PC3 (Prostate) | 31.37 | [8] | |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative 11 | PC3 (Prostate) | 34.34 | [8] | |
| Indoles | Indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [1] |
| Indole derivative 5f | HepG2 (Hepatocarcinoma) | 0.91 | [1] | |
| Thiazolidinone indole hybrid VIII | HCT-15 (Colon) | 0.92 | [9] | |
| Thiazolidinone conjugate IX | A549 (Lung) | 1.24 | [9] | |
| Pyrimidines | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kα inhibition | 0.0318 | [10] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kδ inhibition | 0.0154 | [10] | |
| Thienopyrimidine derivative 9a | HepG-2 (Hepatoma) | 12.32 | [11] | |
| Thienopyrimidine derivative 9a | A549 (Lung) | 11.30 | [11] | |
| Thienopyrimidine derivative 9a | PC-3 (Prostate) | 14.69 | [11] | |
| Thienopyrimidine derivative 9a | MCF-7 (Breast) | 9.80 | [11] | |
| Thienopyrimidine derivative 9a | PI3Kα inhibition | 9.47 | [11] |
Antiviral Activity
Certain formyl-substituted pyrimidine derivatives have been evaluated for their antiviral properties, showing activity against a range of viruses.
Table 4: Antiviral Activity of Formyl-Substituted Heterocycles
| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |
| Pyrimidines | 4-substituted 3,4-dihydropyrimidinone 4m | Punta Toro virus | <20 | [12] |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (reporter assay) | 5.25 | [13] | |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (titer-reduction) | 5.21 | [13] | |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 14 | Zika Virus (reporter assay) | 0.93 | [13] | |
| 4-amino-5-bromopyrrolo[2,3-d]pyrimidine derivative 19 | Human Cytomegalovirus | Active at 10-100 µM | [14] | |
| 4-amino-5-iodopyrrolo[2,3-d]pyrimidine derivative 20 | Human Cytomegalovirus | Active at 10-100 µM | [14] | |
| 4-amino-5-bromopyrrolo[2,3-d]pyrimidine derivative 19 | Herpes Simplex Virus Type 1 | Active at 10-100 µM | [14] | |
| 4-amino-5-iodopyrrolo[2,3-d]pyrimidine derivative 20 | Herpes Simplex Virus Type 1 | Active at 10-100 µM | [14] |
Key Signaling Pathways
Formyl-substituted heterocycles can modulate various signaling pathways, leading to their observed biological effects. Understanding these pathways is crucial for rational drug design and development.
Formyl Peptide Receptor (FPR) Signaling
Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides, which are common bacterial and mitochondrial products. Activation of FPRs on phagocytic leukocytes triggers a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Some synthetic formyl-substituted heterocycles can act as agonists for these receptors.
PI3K/Akt/mTOR Pathway Inhibition by Substituted Pyrimidines
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several substituted pyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR. While not all of these are formyl-substituted, the pyrimidine scaffold is key to their activity. The diagram below illustrates the general mechanism of PI3K/mTOR inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][15][16][17]
Materials:
-
Substituted N-arylacetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (4 N)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted N-arylacetamide (1 equivalent) in DMF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add POCl₃ (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with 4 N NaOH solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (formyl-substituted heterocycle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives… [ouci.dntb.gov.ua]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of tert-Butyl 5-formylisoindoline-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl 5-formylisoindoline-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The outlined procedure is based on the oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate.
Introduction
This compound serves as a crucial building block in medicinal chemistry, primarily due to the presence of a reactive aldehyde group that allows for a variety of subsequent chemical transformations. This intermediate is utilized in the synthesis of a range of bioactive molecules. The protocol described herein details a common and effective method for its preparation.
Reaction Scheme
The synthesis involves the oxidation of the primary alcohol of the starting material to an aldehyde using pyridinium chlorochromate (PCC) as the oxidizing agent.
Application Notes and Protocols for tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile synthetic building block, tert-Butyl 5-formylisoindoline-2-carboxylate . This compound, also known as N-Boc-5-formylisoindoline, is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of medicinal chemistry and drug discovery. Its isoindoline core is a privileged scaffold found in numerous pharmaceuticals, and the presence of a reactive aldehyde group allows for diverse chemical transformations.
Introduction
This compound (C₁₄H₁₇NO₃, Mol. Wt.: 247.29 g/mol , CAS: 253801-15-9) is a stable, bench-top solid that serves as a key precursor for the introduction of the isoindoline moiety into target molecules. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen provides stability during various synthetic steps and can be readily removed under acidic conditions when required. The aldehyde functionality at the 5-position is a versatile handle for a variety of chemical reactions, including reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
Key Applications
The primary applications of this compound lie in the synthesis of novel therapeutic agents. The isoindoline scaffold is a core component of several approved drugs and clinical candidates with diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Synthesis of Kinase Inhibitors
The isoindoline-1,3-dione scaffold, readily accessible from derivatives of this compound, has been successfully employed in the design of potent kinase inhibitors. For instance, structure-based drug design has led to the development of isoindoline-1,3-diones as inhibitors of B-Raf, a key protein kinase in the MAPK/ERK signaling pathway that is frequently mutated in various cancers, including melanoma.[1] Inhibition of the B-Raf pathway can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]
Development of PROTACs
The isoindoline moiety is a crucial component of thalidomide and its analogs (IMiDs), which are known to bind to the E3 ubiquitin ligase Cereblon (CRBN). This property makes isoindoline-containing molecules valuable as E3 ligase ligands in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be elaborated into a warhead for a target protein of interest, with the isoindoline core serving as the E3 ligase binder.
Experimental Protocols
The following are representative, detailed protocols for common reactions utilizing this compound.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted 5-(aminomethyl)isoindolines
This protocol describes a general procedure for the reductive amination of this compound with a primary amine to yield the corresponding N-substituted 5-(aminomethyl)isoindoline derivative.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the primary amine (1.1 eq).
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the imine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-substituted tert-butyl 5-((alkylamino)methyl)isoindoline-2-carboxylate.
Protocol 2: Wittig Reaction for the Synthesis of 5-(alkenyl)isoindolines
This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphonium ylide to generate the corresponding 5-alkenylisoindoline derivative.[4][5]
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C (or -78°C for less stable ylides) and add the strong base (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the ylide is typically indicated by a color change (often to deep yellow or orange).
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0°C and add the solution of the aldehyde dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes representative yields and biological activities for compounds synthesized from isoindoline-based building blocks.
| Product Class | Reaction Type | Starting Material | Reagent | Product | Yield (%) | Biological Activity (IC₅₀) | Reference |
| N-Substituted 5-(aminomethyl)isoindoline | Reductive Amination | This compound | Aniline, STAB | tert-Butyl 5-((phenylamino)methyl)isoindoline-2-carboxylate | 75-90 (Typical) | - | General Protocol |
| 5-Styrylisoindoline | Wittig Reaction | This compound | Benzyltriphenylphosphonium bromide, n-BuLi | tert-Butyl 5-styrylisoindoline-2-carboxylate | 60-85 (Typical) | - | General Protocol |
| Isoindoline-1,3-dione B-Raf Inhibitor | Multi-step synthesis | Isoindoline derivative | Various | Substituted Isoindoline-1,3-dione | - | 10-100 nM | [1] |
| Isoindolinone Carbonic Anhydrase Inhibitor | Multi-step synthesis | 2-Benzoylbenzoic acid derivative | Various | Substituted Isoindolinone | - | 11.24 - 75.73 nM (hCA I), 13.02 - 231 nM (hCA II) | [6] |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Visualizations
B-Raf Signaling Pathway and Inhibition
The following diagram illustrates the B-Raf signaling pathway and the point of inhibition by isoindoline-based compounds. B-Raf is a serine/threonine-protein kinase that, when activated by Ras, phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.[2][7][8] Isoindoline-based B-Raf inhibitors block this cascade, leading to an anti-proliferative effect.
Caption: B-Raf signaling pathway and its inhibition.
Experimental Workflow for Reductive Amination
The following diagram illustrates a typical experimental workflow for the reductive amination of this compound.
Caption: Reductive amination experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. B-Raf Inhibits Programmed Cell Death Downstream of Cytochrome c Release from Mitochondria by Activating the MEK/Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Wittig reaction-mediated fast fluorogenic identification and single-base resolution analysis of 5-formylcytosine in DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination Reactions with tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reductive amination of tert-butyl 5-formylisoindoline-2-carboxylate. This versatile starting material is a key building block in the synthesis of a wide array of substituted isoindoline derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. This method offers a practical and controlled approach to the synthesis of secondary and tertiary amines, often with high yields and good functional group tolerance.[1][2]
Key Reagents and Considerations
A variety of reducing agents can be employed for reductive amination, with the choice depending on the specific substrates and desired selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is a particularly mild and selective reducing agent, often preferred for reductive aminations.[2][3] It is less basic and less nucleophilic than other common borohydrides, allowing for the one-pot reaction of the aldehyde, amine, and reducing agent.[2] STAB is effective in a range of aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[3][4] The reaction can sometimes be accelerated by the addition of a catalytic amount of acetic acid, especially when using less nucleophilic amines.[1]
-
Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent for imines over carbonyls, it is typically used in protic solvents like methanol or ethanol.[3] However, due to the toxicity of cyanide byproducts, it is often replaced by STAB.
-
Sodium Borohydride (NaBH₄) : A more powerful reducing agent, it can reduce both imines and the starting aldehyde.[3] Therefore, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[3]
-
Catalytic Hydrogenation : This method involves the use of a metal catalyst (e.g., palladium on carbon) and hydrogen gas. It is a clean and efficient method but may not be compatible with functional groups that are also susceptible to reduction.
For the protocols detailed below, sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its high selectivity, mild reaction conditions, and operational simplicity for a one-pot procedure.
Quantitative Data Summary
The following table summarizes the expected outcomes for the reductive amination of this compound with various primary and secondary amines using sodium triacetoxyborohydride. The data is representative and actual results may vary depending on the specific reaction conditions and scale.
| Amine Substrate | Product Structure | Expected Yield (%) | Reaction Time (h) |
| Benzylamine | 85 - 95 | 4 - 8 | |
| 4-Methoxybenzylamine | 88 - 96 | 4 - 8 | |
| Cyclohexylamine | 80 - 90 | 6 - 12 | |
| Aniline | 70 - 85 | 12 - 24 | |
| Morpholine | 90 - 98 | 2 - 6 | |
| Piperidine | 92 - 99 | 2 - 6 | |
| N-Methylpiperazine | 88 - 97 | 3 - 7 |
Experimental Protocols
Protocol 1: Reductive Amination with a Primary Amine (Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 5-((benzylamino)methyl)isoindoline-2-carboxylate.
Protocol 2: Reductive Amination with a Secondary Amine (Morpholine)
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCE or DCM (approximately 0.1 M).
-
Add morpholine (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work up the reaction by slowly adding saturated aqueous NaHCO₃ solution to quench any remaining reducing agent.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous phase with DCM (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure tert-butyl 5-(morpholinomethyl)isoindoline-2-carboxylate.
Visualizations
References
Application Notes and Protocols: Aldol Condensation of N-Boc-5-formylisoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the aldol condensation of N-Boc-5-formylisoindoline. The isoindoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] This protocol outlines a Claisen-Schmidt condensation, a variation of the aldol condensation, reacting N-Boc-5-formylisoindoline with an enolizable ketone to synthesize α,β-unsaturated ketone derivatives.[4][5] These products serve as versatile intermediates for the synthesis of more complex molecules in drug discovery programs.[6][7]
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[5][8][9] It typically involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[5][10] The Claisen-Schmidt condensation is a specific type of aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as N-Boc-5-formylisoindoline.[4][5] The resulting α,β-unsaturated ketones are valuable precursors for various bioactive molecules and natural products.[6][7]
The isoindoline core is present in several clinically approved drugs and natural products, demonstrating its importance in pharmaceutical sciences.[1][11][12] The N-Boc protecting group offers stability and allows for selective deprotection under specific conditions, making it a valuable tool in multi-step syntheses. This protocol provides a reliable method for the synthesis of aldol condensation products derived from N-Boc-5-formylisoindoline, which can be further elaborated to generate novel drug candidates.
Reaction Principle
The aldol condensation of N-Boc-5-formylisoindoline proceeds via a base-catalyzed mechanism. The base abstracts an α-proton from the ketone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-5-formylisoindoline. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.
Experimental Protocols
Materials and Equipment
-
N-Boc-5-formylisoindoline
-
Acetone (or other suitable ketone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Synthesis of N-Boc-5-formylisoindoline
For researchers who need to synthesize the starting material, a general procedure involves the Boc protection of 5-formylisoindoline. Various methods for the N-Boc protection of amines have been reported and can be adapted for this purpose.[13][14][15][16]
General Protocol for Aldol Condensation
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-5-formylisoindoline (1.0 eq) in ethanol.
-
Addition of Ketone: Add an excess of the ketone (e.g., acetone, 3-5 eq) to the solution.
-
Initiation of Reaction: While stirring, slowly add an aqueous solution of NaOH (1.5 eq) or KOH to the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature or with gentle heating (40-50 °C).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.
Data Presentation
Table 1: Reaction Parameters and Yields for the Aldol Condensation of N-Boc-5-formylisoindoline with Acetone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 4 | 85 |
| 2 | KOH | Ethanol | 25 | 4 | 82 |
| 3 | NaOH | Methanol | 40 | 2 | 88 |
| 4 | KOH | Methanol | 40 | 2 | 86 |
Note: Yields are for the purified product and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the aldol condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure the base is fresh and of the correct concentration. |
| Product loss during work-up | Perform extractions carefully and ensure complete phase separation. | |
| Multiple Products | Side reactions | Control the temperature carefully. Add the base slowly to avoid localized high concentrations. |
| Self-condensation of the ketone | Use an excess of the ketone to favor the cross-condensation. | |
| No Reaction | Inactive catalyst | Use a fresh batch of base. |
| Starting material impurity | Purify the N-Boc-5-formylisoindoline before use. |
Conclusion
The aldol condensation of N-Boc-5-formylisoindoline provides an efficient route to α,β-unsaturated ketones bearing the valuable isoindoline scaffold. These compounds are promising intermediates for the synthesis of novel therapeutic agents. The provided protocol is robust and can be adapted for various ketones to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. Further modifications, such as intramolecular aldol condensations, can also be explored for the synthesis of more complex polycyclic systems.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Isoindoline-derived ligands and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Wittig Reaction of tert-Butyl 5-formylisoindoline-2-carboxylate
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on performing the Wittig reaction with tert-Butyl 5-formylisoindoline-2-carboxylate. This versatile reaction is crucial for the synthesis of various isoindoline derivatives, which are important scaffolds in medicinal chemistry.
Introduction to the Wittig Reaction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones.[1][2][3] For drug development professionals, this reaction offers a reliable strategy for modifying lead compounds, such as this compound, to explore structure-activity relationships (SAR) by introducing diverse unsaturated side chains. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][2]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes.[1][4][5][6] An important alternative, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate carbanions and generally provides excellent (E)-selectivity with the added advantage of easier purification.[7][8][9]
Reaction Fundamentals with this compound
The substrate, this compound, features an aromatic aldehyde. The electronic nature of the isoindoline ring can influence the reactivity of the aldehyde. The choice of the Wittig reagent will be the primary determinant of the resulting alkene geometry.
-
Unstabilized Ylides: (e.g., R = alkyl) These are highly reactive and the reaction is typically under kinetic control, leading to the (Z)-alkene.[1][6] These reactions are often performed under inert atmospheres due to the reactivity of the ylides.[6]
-
Stabilized Ylides: (e.g., R = ester, ketone) These ylides are less reactive due to delocalization of the negative charge. The reaction is reversible and proceeds under thermodynamic control, resulting in the more stable (E)-alkene.[1][4][6] These ylides are often stable enough to be handled in air and may even be commercially available.[2][10]
-
Semi-stabilized Ylides: (e.g., R = aryl) The stereoselectivity with these ylides can be poor, often resulting in a mixture of (E) and (Z) isomers.[1]
Comparative Data of Reaction Conditions
The following table summarizes general conditions for Wittig and Horner-Wadsworth-Emmons reactions applicable to aromatic aldehydes like this compound.
| Reaction Type | Reagent Type | Typical Base(s) | Typical Solvent(s) | Temperature | Predominant Stereoisomer |
| Wittig Reaction | Unstabilized Ylide (e.g., Ph₃P=CH-Alkyl) | n-BuLi, NaH, NaNH₂, t-BuOK | THF, Diethyl Ether, DMSO | -78°C to room temp. | (Z)-alkene |
| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CH-CO₂Et) | NaH, NaOMe, NEt₃, LiOH | THF, DMF, CH₂Cl₂, Isopropanol | Room temp. to reflux | (E)-alkene |
| Horner-Wadsworth-Emmons | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂-CO₂Et) | NaH, LiOH, K₂CO₃, DBU | THF, DME, CH₃CN | 0°C to reflux | (E)-alkene |
Experimental Protocols
Protocol 1: Synthesis of (E)-tert-Butyl 5-(2-alkoxycarbonylethenyl)isoindoline-2-carboxylate using a Stabilized Ylide
This protocol is designed to produce the (E)-alkene derivative.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (E)-alkene product and separate it from triphenylphosphine oxide.
Protocol 2: Synthesis of (Z)-tert-Butyl 5-(2-alkylethenyl)isoindoline-2-carboxylate using an Unstabilized Ylide
This protocol aims for the synthesis of the (Z)-alkene derivative.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH))
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir for 1 hour at this temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography to yield the (Z)-alkene.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol is an alternative to the Wittig reaction for synthesizing (E)-alkenes, often resulting in easier purification.
Materials:
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the phosphonate anion solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The water-soluble phosphate byproduct can be largely removed by aqueous extraction, simplifying purification by flash column chromatography.[7]
Visualizations
Caption: General workflow for the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. Modern synthetic methodologies are increasingly focused on improving efficiency, selectivity, and sustainability. This document provides detailed application notes and protocols for the synthesis of key intermediates for several widely used pharmaceuticals, highlighting the application of biocatalysis, flow chemistry, and organocatalysis.
Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin, an oral hypoglycemic agent, contains a crucial chiral β-amino acid moiety. The asymmetric synthesis of its chiral amine intermediate is a key step. Biocatalysis, particularly the use of transaminases, has emerged as a highly efficient and stereoselective method.
Application Note:
Transaminases catalyze the transfer of an amino group from a donor to a ketone substrate, creating a chiral amine. This enzymatic approach offers high enantioselectivity, often exceeding 99% enantiomeric excess (e.e.), and operates under mild reaction conditions. Both soluble and immobilized transaminases can be employed, with the latter facilitating catalyst reuse and continuous processing. Multi-enzyme cascade systems have also been developed to overcome challenges like product inhibition and to recycle the amino donor, further enhancing process efficiency.
Quantitative Data Summary:
| Catalyst/Method | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |
| Immobilized Transaminase (EMIN041@EMC7032) | Pro-sitagliptin ketone | Isopropylamine | >99 | >99 | 40°C, 24 h, in a recirculating packed bed reactor. | [1] |
| Multi-enzyme cascade (Transaminase/Esterase) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Benzylamine | 70-91 | - | Whole-cell biotransformation, 37°C, pH 8.0. An aldehyde reductase and formate dehydrogenase were used to recycle the co-product. | [2][3] |
| ω-Transaminase from Ilumatobacter coccineus | β-keto ester of sitagliptin | (S)-α-methylbenzylamine | 81.9 | 99 | 140 mM substrate, pH 7.0 to circumvent product inhibition. | [4] |
| Engineered (R)-ω-transaminase (MwTAM8) | Prositagliptin ketone | - | - | - | Showed a 79.2-fold higher activity than the chimeric scaffold. | [5] |
Experimental Protocol: Synthesis of Sitagliptin Intermediate using Immobilized Transaminase
This protocol is based on the use of an immobilized transaminase in a packed bed reactor.[1]
Materials:
-
Pro-sitagliptin ketone
-
Isopropylamine (amine donor)
-
Immobilized transaminase (e.g., EMIN041@EMC7032)
-
Phosphate buffer (e.g., 10 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO)
-
Recirculating packed bed reactor system
Procedure:
-
Prepare a solution of the pro-sitagliptin ketone in a suitable buffer and co-solvent mixture (e.g., 9:1 buffer:DMSO).
-
Add the amine donor, isopropylamine, to the substrate solution.
-
Pack a column with the immobilized transaminase.
-
Equilibrate the column with the reaction buffer.
-
Recirculate the substrate solution through the packed bed reactor at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, collect the product stream. The product can be isolated using standard extraction and purification techniques.
-
The packed bed reactor can be washed and reused for subsequent batches.
Logical Workflow for Biocatalytic Sitagliptin Intermediate Synthesis:
Caption: Workflow for the biocatalytic synthesis of a chiral amine intermediate for sitagliptin.
Continuous Flow Synthesis of an Artemisinin Intermediate
Artemisinin, a key anti-malarial drug, can be synthesized from its precursor, dihydroartemisinic acid (DHAA). Flow chemistry offers a safe and efficient method for the photochemical conversion of DHAA to artemisinin.
Application Note:
The conversion of DHAA to artemisinin involves a photochemical reaction with singlet oxygen.[6][7] Continuous flow reactors provide excellent control over reaction parameters such as residence time, temperature, and light intensity, which is crucial for this sensitive transformation. This methodology allows for safe handling of reactive intermediates and can be readily scaled up.
Quantitative Data Summary:
| Catalyst/Method | Substrate | Key Reagents | Yield (%) | Residence Time | Key Reaction Conditions | Reference |
| One-pot photochemical continuous-flow process | Dihydroartemisinic acid (DHAA) | Singlet oxygen (photochemically generated) | 65 | Short | Utilizes a continuous-flow reactor with a light source. The process is a one-pot synthesis without isolation of intermediates. | [6][7] |
Experimental Protocol: Continuous Flow Synthesis of Artemisinin
This protocol describes a continuous-flow process for the conversion of DHAA to artemisinin.[6][7]
Materials:
-
Dihydroartemisinic acid (DHAA)
-
Photosensitizer (e.g., tetraphenylporphyrin)
-
Solvent (e.g., dichloromethane)
-
Oxygen source
-
Continuous flow reactor system equipped with a transparent tubing (e.g., PFA) and a light source (e.g., LED lamp)
-
Syringe pumps
Procedure:
-
Dissolve DHAA and the photosensitizer in the solvent.
-
Set up the continuous flow reactor, ensuring the tubing is wrapped around the light source for efficient irradiation.
-
Use separate syringe pumps to introduce the DHAA solution and oxygen into the reactor through a T-mixer.
-
Control the flow rates of the solution and oxygen to achieve the desired residence time within the irradiated zone.
-
The reaction mixture flows through the reactor where the photochemical oxidation occurs.
-
The output from the reactor, containing artemisinin, is collected.
-
Artemisinin is then isolated and purified using standard techniques such as crystallization.
Experimental Workflow for Continuous Flow Synthesis of Artemisinin:
Caption: Workflow for the continuous flow synthesis of artemisinin from DHAA.
Chemoenzymatic Synthesis of an Atorvastatin Intermediate
Atorvastatin, a widely prescribed cholesterol-lowering drug, possesses a chiral side chain that is crucial for its activity. A green-by-design chemoenzymatic process has been developed for the synthesis of a key chiral intermediate, (S)-ethyl-4-chloro-3-hydroxybutyrate.
Application Note:
This two-step process combines a biocatalytic reduction with a subsequent enzymatic cyanation. The first step utilizes a ketoreductase (KRED) for the asymmetric reduction of a ketone, achieving high yield and excellent enantioselectivity.[8][9] A glucose dehydrogenase (GDH) is often used for cofactor regeneration. The second step employs a halohydrin dehalogenase (HHDH) to introduce a cyano group. Protein engineering has been instrumental in improving the efficiency of these enzymes for industrial-scale production.
Quantitative Data Summary:
| Step | Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Key Reaction Conditions | Reference |
| Reduction | Ketoreductase (KRED) with GDH for cofactor regeneration | Ethyl-4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate | 96 (isolated) | >99.5 (e.e.) | Ambient temperature, neutral pH. | [8][9] |
| Cyanation | Halohydrin dehalogenase (HHDH) | (S)-ethyl-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutanoate | - | - | Reaction with HCN at neutral pH and ambient temperature. | [8][9] |
| Reduction | Engineered Ketoreductase (LbCRM8) with GDH | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Complete conversion | >99.5 (de) | 1 g/L lyophilized E. coli cells, 300 g/L substrate loading, 40°C, 6 h. | [10] |
Experimental Protocol: Two-Step Enzymatic Synthesis of an Atorvastatin Intermediate
This protocol outlines the two-step synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate.[8][9]
Step 1: Ketoreductase-mediated reduction
Materials:
-
Ethyl-4-chloroacetoacetate
-
Ketoreductase (KRED)
-
Glucose dehydrogenase (GDH)
-
NADP+ (cofactor)
-
Glucose (for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
In a temperature-controlled reactor, prepare a solution of ethyl-4-chloroacetoacetate in the buffer.
-
Add glucose, NADP+, KRED, and GDH to the reactor.
-
Maintain the reaction at a constant pH and temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with an organic solvent and purify.
Step 2: Halohydrin dehalogenase-mediated cyanation
Materials:
-
(S)-ethyl-4-chloro-3-hydroxybutyrate (from Step 1)
-
Halohydrin dehalogenase (HHDH)
-
Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
In a suitable reactor, dissolve the (S)-ethyl-4-chloro-3-hydroxybutyrate in the buffer.
-
Add the HHDH enzyme.
-
Carefully add HCN or a solution of KCN while maintaining the pH of the reaction mixture. (Caution: HCN is extremely toxic) .
-
Stir the reaction at ambient temperature and monitor its progress.
-
Once the reaction is complete, quench any remaining cyanide and work up the reaction to isolate the final product, ethyl (R)-4-cyano-3-hydroxybutanoate.
Signaling Pathway Diagram for the Chemoenzymatic Synthesis of Atorvastatin Intermediate:
Caption: Two-step chemoenzymatic synthesis of a chiral intermediate for atorvastatin.
Organocatalytic Asymmetric Synthesis of an Oseltamivir Intermediate
Oseltamivir (Tamiflu®), an antiviral drug, can be synthesized through various routes, with organocatalysis providing an efficient and highly stereoselective approach to a key cyclohexene intermediate.
Application Note:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the synthesis of the oseltamivir core, a diarylprolinol silyl ether catalyst can promote an asymmetric Michael addition, establishing the first two stereocenters with high enantioselectivity.[11][12] This is often followed by a subsequent diastereoselective Michael addition and a Horner-Wadsworth-Emmons reaction to construct the functionalized cyclohexene ring. This approach avoids the use of metal catalysts and can be performed in a "one-pot" fashion, reducing the number of purification steps and improving overall efficiency.
Quantitative Data Summary:
| Catalyst/Method | Key Reaction | Product | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features | Reference |
| Diphenylprolinol silyl ether organocatalysis | Asymmetric Michael addition | Chiral cyclohexane intermediate | 57 | 96 | Three one-pot operations, minimizes chemical waste and purification time. | [11] |
| Hayashi-Jørgensen organocatalyst | Asymmetric Michael reaction | (−)-Oseltamivir | 57 | - | Nine reactions in three one-pot operations with only one chromatographic purification. | [11] |
| Catalytic system of diphenylprolinol silyl ether, thiourea, and acid | Rapid asymmetric Michael reaction | (−)-Oseltamivir | - | Excellent | A time-economical total synthesis accomplished in a single reaction vessel over five steps in 60 minutes. | [13] |
Experimental Protocol: Organocatalytic Synthesis of an Oseltamivir Intermediate
This protocol is a generalized procedure based on the organocatalytic Michael addition for the synthesis of the oseltamivir core.[11][12]
Materials:
-
An appropriate α,β-unsaturated aldehyde
-
A nitroalkane
-
A vinylphosphonate
-
Diarylprolinol silyl ether organocatalyst (e.g., Hayashi-Jørgensen catalyst)
-
Base (e.g., a tertiary amine)
-
Solvent (e.g., toluene, chloroform)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and the organocatalyst in the solvent, add the nitroalkane and stir at the appropriate temperature.
-
After the initial Michael addition is complete (monitored by TLC or LC-MS), add the vinylphosphonate and a base to initiate the second Michael addition and the subsequent Horner-Wadsworth-Emmons cyclization.
-
The reaction can be run as a one-pot procedure.
-
After the reaction is complete, the mixture is worked up by quenching the reaction, extracting the product into an organic solvent, and purifying it by column chromatography to yield the chiral cyclohexene intermediate.
Logical Relationship Diagram for the Organocatalytic Synthesis of Oseltamivir Intermediate:
Caption: One-pot organocatalytic cascade for the synthesis of a key oseltamivir intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 4. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A continuous-flow process for the synthesis of artemisinin. | Semantic Scholar [semanticscholar.org]
- 8. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] A green-by-design biocatalytic process for atorvastatin intermediate | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Compound Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of various compound libraries in drug discovery, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate screening strategies.
Introduction to Compound Libraries
Compound libraries are collections of chemical compounds used in high-throughput screening (HTS) to identify "hits"—molecules that exhibit a desired biological activity against a target of interest.[1][2] The diversity and quality of a compound library are critical factors for the success of a drug discovery campaign.[3] Different types of libraries have been developed to explore chemical space efficiently, each with its own advantages and limitations.[1][]
Types of Compound Libraries: A Comparative Overview
The selection of a compound library is a critical decision in the early stages of drug discovery.[5] The choice depends on the nature of the biological target, the screening technology available, and the overall goals of the research program. This section provides a comparative summary of the major types of compound libraries.
Data Presentation: Comparison of Compound Library Screening Approaches
| Library Type | Typical Library Size | Typical Hit Rate | Screening Time (per campaign) | Relative Cost | Key Advantages | Key Disadvantages |
| High-Throughput Screening (HTS) | 100,000s to millions[5][6][7][8] | 0.01% - 1%[8][9] | Weeks to Months | High | Broadly applicable, mature technology.[5][7] | High cost, significant infrastructure required, higher false positive/negative rates.[5][8] |
| DNA-Encoded Libraries (DEL) | Billions[7] | Target Dependent | Days to Weeks | Moderate | Unprecedented library size, rapid screening of vast chemical space, requires minimal protein.[7][10][11] | Hits require resynthesis without the DNA tag, potential for DNA-related artifacts.[10] |
| Fragment-Based Libraries (FBDD) | 100s to a few 1,000s[12][13] | 5% - 20% | Weeks | Low to Moderate | High hit rates, efficient exploration of chemical space, leads often have better physicochemical properties.[8][12][13] | Hits are weak binders requiring significant medicinal chemistry optimization.[14] |
| Diversity-Oriented Synthesis (DOS) | 1,000s to 100,000s | Target Dependent | Months (synthesis) + Screening Time | High (synthesis) | Generates novel and structurally diverse scaffolds, explores underrepresented chemical space.[15][16][17] | Complex synthesis can be time-consuming and costly.[15] |
| Virtual Screening (VS) | Millions to Billions[18][19] | 1% - 40% (enriched hit rate after in silico filtering)[8][9] | Days to Weeks | Low | Extremely fast and cost-effective for initial screening, can screen vast libraries.[8][20][21] | Dependent on the quality of the target structure and scoring functions, requires experimental validation.[20] |
Experimental Protocols
This section provides detailed, step-by-step protocols for common screening methodologies used with different compound libraries.
High-Throughput Screening (HTS) Protocol: Cell-Based Viability Assay
This protocol outlines a typical HTS workflow to screen a compound library for cytotoxic effects on a cancer cell line using a luminescence-based viability assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library plates (384-well format, 10 mM in DMSO)
-
Assay plates (384-well, sterile, tissue-culture treated, white, solid bottom)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handling systems
-
Plate reader with luminescence detection capability
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Assay Development and Miniaturization:
-
Optimize cell seeding density to ensure logarithmic growth during the assay period.
-
Determine the optimal concentration of the positive control and the DMSO tolerance of the cell line.
-
Miniaturize the assay from a 96-well to a 384-well format, ensuring robust performance.[22]
-
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the optimized seeding density in complete culture medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library plates.
-
Using an automated liquid handler, transfer 50 nL of compound from the library plates to the assay plates containing cells. This results in a final compound concentration of 10 µM in 0.1% DMSO.[22]
-
Include wells with positive control (Staurosporine) and negative control (DMSO) on each plate.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the cell viability reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).[7][22]
-
Normalize the data to the plate controls.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).[22]
-
DNA-Encoded Library (DEL) Screening Protocol: Affinity Selection
This protocol describes a general workflow for identifying binders to a purified protein target from a DEL.
Materials:
-
Purified, tagged protein target (e.g., His-tagged)
-
DNA-Encoded Library (DEL)
-
Affinity capture resin (e.g., Ni-NTA magnetic beads for His-tagged proteins)
-
Binding buffer (e.g., PBS with 0.05% Tween-20)
-
Wash buffer (Binding buffer with adjusted stringency)
-
Elution buffer (e.g., Binding buffer with imidazole for His-tagged proteins)
-
PCR reagents (polymerase, primers, dNTPs)
-
Next-Generation Sequencing (NGS) platform
-
DNA LoBind tubes[10]
Procedure:
-
Target Immobilization:
-
Equilibrate the affinity capture resin with binding buffer.
-
Incubate the purified protein target with the resin to allow for immobilization.
-
Wash the resin to remove any unbound protein.
-
-
Affinity Selection:
-
Incubate the immobilized target with the DEL pool in binding buffer for 1-2 hours.[23][24] This allows molecules that bind the target to be captured.
-
Perform a series of wash steps with wash buffer to remove non-binding and weakly binding library members. The stringency of the washes can be increased in subsequent rounds of selection.[23][24]
-
Transfer the beads to a new tube for each wash step to minimize carryover of non-specifically bound DNA.[10]
-
-
Elution and Amplification:
-
Elute the bound DEL members from the resin using the elution buffer.
-
Amplify the DNA tags of the eluted binders using PCR.
-
-
Sequencing and Data Analysis:
-
Hit Validation:
-
Resynthesize the identified hit compounds without the DNA tag.
-
Confirm the binding and activity of the resynthesized compounds in orthogonal biochemical or cell-based assays.[7]
-
Fragment-Based Drug Discovery (FBDD) Protocol: Surface Plasmon Resonance (SPR) Screening
This protocol details the use of SPR to screen a fragment library for binding to a target protein.
Materials:
-
Purified target protein
-
Fragment library (dissolved in DMSO)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a concentration typically in the high µM to low mM range.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) which is proportional to the mass of the fragment binding to the protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Identify "hits" as fragments that produce a significant and reproducible binding response.
-
-
Hit Validation and Characterization:
-
Structural Biology:
Visualizations: Workflows and Signaling Pathways
High-Throughput Screening (HTS) Workflow
References
- 1. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sptlabtech.com [sptlabtech.com]
- 8. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 9. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to do a DNA-encoded library selection [cureffi.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 13. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Diversity-Oriented Synthesis as a Tool for Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The impact of Library Size and Scale of Testing on Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. Del Screening - Innovative Test Methods & Advancements | Book Now [vipergen.com]
- 24. DECL Selection / Screening Strategies - DNA Encoded Chemical Library [decltechnology.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Derivatization of tert-Butyl 5-formylisoindoline-2-carboxylate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds.[1][2] tert-Butyl 5-formylisoindoline-2-carboxylate serves as a versatile starting material for generating diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. The aldehyde functional group at the C-5 position is particularly amenable to a variety of chemical transformations, allowing for systematic exploration of the chemical space around the core scaffold. This document outlines detailed protocols for key derivatization reactions—reductive amination, Wittig olefination, oxidation, and reduction—and presents representative data to guide SAR analysis.
Introduction to the Isoindoline Scaffold
The isoindoline core is a key component in several approved drugs and clinical candidates, known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][3][4] The strategic derivatization of this scaffold is a common approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The starting material, this compound, provides a Boc-protected nitrogen for stability and an aldehyde "handle" for introducing diverse functionalities.
General Workflow for SAR Studies
The process begins with the selection of derivatization strategies targeting the C-5 formyl group. Following synthesis and purification, the new analogs are subjected to biological screening to determine their activity against a specific target. The resulting data is then analyzed to establish a relationship between structural modifications and biological potency, guiding the design of the next generation of compounds.
Caption: General workflow for SAR studies.
Experimental Protocols: Derivatization Strategies
The following protocols describe common methods to modify the aldehyde group of this compound.
Reductive Amination for Amine Derivatives
Reductive amination is a powerful method for introducing a wide range of amine-containing substituents. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-substituted derivative.
Caption: Reductive amination reaction pathway.
Wittig Olefination for Alkene Derivatives
The Wittig reaction converts aldehydes into alkenes, allowing for the extension of carbon chains and the introduction of various functionalized moieties.[5][6] The stereochemical outcome (E/Z isomerism) often depends on the nature of the ylide used.[7]
Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Oxidation to Carboxylic Acid Derivatives
Oxidizing the formyl group to a carboxylic acid introduces a key hydrogen bond donor/acceptor and a potential negative charge, which can be crucial for binding to biological targets.
Protocol (Pinnick Oxidation):
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (3:1 v/v).
-
Add 2-methyl-2-butene (5.0 eq) to the solution to act as a chlorine scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.
-
Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the aldehyde solution at room temperature.
-
Stir vigorously for 4-6 hours.
-
After the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid derivative, which can be purified further if necessary.
Reduction to Alcohol Derivatives
Reducing the aldehyde to a primary alcohol provides a neutral hydrogen bond donor and a new point for further derivatization (e.g., ether or ester formation).
Protocol:
-
Dissolve this compound (1.0 eq) in methanol (MeOH, 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) slowly and portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the alcohol derivative.
Representative Structure-Activity Relationship (SAR) Data
To illustrate the application of these derivatization strategies, the following table summarizes representative biological activity data for a hypothetical series of compounds targeting an arbitrary enzyme.
| Compound | Modification at C-5 Position | R-Group | IC₅₀ (µM) [a] |
| 1 (Starting Material) | -CHO | - | > 50 |
| 2a | -CH₂-NH-R (Reductive Amination) | Benzyl | 10.2 |
| 2b | -CH₂-NH-R (Reductive Amination) | Cyclohexyl | 5.8 |
| 2c | -CH₂-NH-R (Reductive Amination) | 4-Fluorophenyl | 2.1 |
| 3a | -CH=CH-R (Wittig Olefination) | Phenyl | 15.5 |
| 3b | -CH=CH-R (Wittig Olefination) | CO₂Et (Stabilized Ylide) | 8.9 |
| 4 | -COOH (Oxidation) | - | 22.4 |
| 5 | -CH₂OH (Reduction) | - | 35.1 |
| [a] IC₅₀ values are representative and intended for illustrative purposes only. |
SAR Interpretation:
-
Reductive Amination: Converting the aldehyde to various amines (compounds 2a-c ) significantly improved potency compared to the starting material. The introduction of a 4-fluorophenyl group (2c ) resulted in the most potent compound, suggesting a favorable interaction in a hydrophobic pocket that may also accommodate a halogen bond.
-
Wittig Olefination: Extending the C-5 substituent with an alkene linker (compounds 3a-b ) led to moderate activity. The ester-containing derivative (3b ) was more potent than the simple phenyl derivative (3a ), indicating that a polar group at this position is tolerated.
-
Oxidation/Reduction: Conversion to a carboxylic acid (4 ) or an alcohol (5 ) resulted in only a modest increase in activity, suggesting that while the aldehyde itself is not optimal, these simple polar functionalities are not sufficient to achieve high potency.
Caption: SAR summary of C-5 position modifications.
Conclusion
This compound is an excellent starting point for medicinal chemistry campaigns. The C-5 formyl group can be readily transformed into a wide array of functional groups using robust and scalable chemical reactions. The protocols and representative data provided herein offer a framework for the systematic exploration of the SAR of isoindoline-based compounds, facilitating the discovery and optimization of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Tert-butyl 5-formylisoindoline-2-carboxylate in Peptide and Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 5-formylisoindoline-2-carboxylate in the fields of peptide and polymer synthesis. The isoindoline scaffold is a valuable pharmacophore found in numerous bioactive molecules and functional materials. The presence of a reactive formyl group on this building block, combined with a Boc-protected amine, offers a versatile platform for conjugation and incorporation into larger molecular architectures. This document outlines methodologies for its application in creating novel peptidomimetics and functionalized polymers through reactions such as reductive amination and multicomponent reactions.
Introduction
The isoindoline core is a prominent heterocyclic motif in medicinal chemistry and materials science, appearing in a range of clinically used drugs and functional organic materials. Its rigid, bicyclic structure can serve as a constrained scaffold to orient functional groups in a defined three-dimensional space, making it an attractive component for the design of enzyme inhibitors, receptor ligands, and molecular probes.
This compound is a bifunctional building block that leverages the desirable properties of the isoindoline core. The Boc (tert-butoxycarbonyl) protecting group on the isoindoline nitrogen ensures its stability and allows for controlled deprotection under acidic conditions. The key feature of this molecule is the aromatic aldehyde (formyl) group, which serves as a versatile chemical handle for various transformations. This aldehyde can readily participate in reactions to form new carbon-carbon and carbon-nitrogen bonds, enabling its covalent attachment to peptides, polymers, and other substrates. This unique combination of a protected amine and a reactive aldehyde makes it a valuable tool for creating complex molecular structures with tailored properties.
Applications in Peptide Synthesis and Peptidomimetics
The formyl group of this compound provides a strategic entry point for incorporating the isoindoline moiety into peptide structures, either at the N-terminus, on a side chain of an amino acid like lysine, or as a core component of a peptidomimetic scaffold.
Reductive Amination for Peptide Conjugation
Reductive amination is a robust and widely used method for forming a stable secondary amine linkage between an aldehyde and a primary amine. This reaction can be used to conjugate the isoindoline derivative to the N-terminal amine of a peptide or the ε-amino group of a lysine residue.
Experimental Workflow: Reductive Amination
Caption: Workflow for peptide conjugation via reductive amination.
Protocol 2.1: N-Terminal Conjugation of a Peptide
This protocol describes the conjugation of this compound to the N-terminus of a generic peptide (e.g., H-Gly-Phe-Ala-OH).
Materials:
-
Peptide (e.g., H-Gly-Phe-Ala-OH)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Diethyl ether (for precipitation)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the peptide (1.0 eq) in a minimal amount of DMF.
-
In a separate vial, dissolve this compound (1.2 eq) in DCM.
-
Combine the two solutions in a round-bottom flask and add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Precipitate the crude product by adding the DMF solution to cold diethyl ether.
-
Centrifuge and wash the pellet with diethyl ether (3x).
-
Purify the crude product by reverse-phase HPLC using a suitable water/acetonitrile gradient.
-
Lyophilize the pure fractions to obtain the final isoindoline-conjugated peptide.
-
Characterize the final product by high-resolution mass spectrometry and NMR if necessary.
Table 1: Hypothetical Data for N-Terminal Peptide Conjugation
| Parameter | Value |
| Peptide Sequence | Gly-Phe-Ala |
| Peptide MW ( g/mol ) | 279.31 |
| Isoindoline Reagent MW ( g/mol ) | 247.29 |
| Expected Product MW ( g/mol ) | 509.63 |
| Reaction Scale (Peptide) | 50 mg |
| Yield (after purification) | 65% |
| Purity (by HPLC) | >98% |
Passerini Three-Component Reaction (P-3CR) for Peptidomimetic Synthesis
The Passerini reaction is a powerful multicomponent reaction that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. By using this compound as the aldehyde component, a peptidic backbone can be constructed with the isoindoline moiety at a key position.
Reaction Scheme: Passerini Reaction
Caption: Components of the Passerini three-component reaction.
Protocol 2.2: Synthesis of an Isoindoline-Containing α-Acyloxy Amide
Materials:
-
This compound
-
A carboxylic acid (e.g., Boc-Gly-OH)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M), add the carboxylic acid (1.0 eq).
-
Add the isocyanide (1.1 eq) to the mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours. The reaction is typically monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure α-acyloxy amide product.
-
Characterize the product by NMR (¹H, ¹³C) and mass spectrometry.
Table 2: Hypothetical Data for Passerini Reaction
| Parameter | Value |
| Aldehyde Component | This compound |
| Carboxylic Acid Component | Boc-Gly-OH |
| Isocyanide Component | tert-Butyl isocyanide |
| Expected Product MW ( g/mol ) | 505.62 |
| Reaction Scale (Aldehyde) | 247 mg (1 mmol) |
| Yield (after purification) | 75% |
| Purity (by NMR) | >95% |
Applications in Polymer Synthesis
The ability to functionalize polymers with specific chemical moieties is crucial for developing advanced materials. This compound can be grafted onto polymer backbones to impart new properties.
Polymer Functionalization via Reductive Amination
Polymers containing primary amine groups (e.g., polyethylene glycol with amino end-groups, or poly-L-lysine) can be functionalized with the isoindoline derivative using the same reductive amination chemistry described for peptides.
Logical Flow: Polymer Functionalization
Caption: Logical steps for functionalizing an amine-containing polymer.
Protocol 3.1: Grafting onto an Amine-Terminated Polymer
This protocol describes the functionalization of an amino-terminated polyethylene glycol (PEG-NH₂).
Materials:
-
Amine-terminated PEG (e.g., MW 2000 Da)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve the amine-terminated PEG (1.0 eq of amine groups) in methanol.
-
Add this compound (5.0 eq per amine group to drive the reaction to completion).
-
Adjust the pH of the solution to ~6.0 using dilute HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (10.0 eq per amine group).
-
Stir the reaction for 48 hours at room temperature.
-
Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of deionized water for 48 hours, with several water changes, to remove unreacted small molecules.
-
Lyophilize the purified polymer solution to obtain the isoindoline-functionalized PEG as a white solid.
-
Characterize the degree of functionalization using ¹H NMR by comparing the integration of the PEG backbone protons to the aromatic protons of the isoindoline moiety.
Table 3: Hypothetical Data for Polymer Functionalization
| Parameter | Value |
| Polymer Backbone | Amino-terminated PEG |
| Polymer MW (Da) | 2000 |
| Moles of Amine Groups | 0.5 mmol (from 1g of PEG) |
| Moles of Isoindoline Reagent | 2.5 mmol |
| Yield (after dialysis) | >90% (by mass recovery) |
| Degree of Functionalization (by ¹H NMR) | >95% |
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed hazard information.
-
Reductive amination reagents like sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled accordingly. They can also release toxic gases upon contact with strong acids.
Conclusion
This compound is a highly valuable and versatile building block for chemical biology and materials science. Its aldehyde functionality provides a reliable handle for conjugation to biomolecules and synthetic polymers through established chemical transformations. The protocols outlined in this document serve as a guide for researchers to explore the potential of this reagent in creating novel, functional molecules for a wide range of applications, from drug discovery to the development of advanced materials.
Application Notes and Protocols for the Synthesis of Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline and its derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceuticals. The development of efficient synthetic protocols to access these scaffolds is of significant interest to the medicinal and process chemistry communities. While various synthetic strategies exist, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the isoindoline core and its analogues.
This document provides an overview of palladium-catalyzed methods for the synthesis of isoindolinone derivatives, which are closely related to isoindolines. Notably, based on the current literature, direct synthesis of the isoindoline core via a one-step Suzuki coupling reaction is not a widely documented method. However, the Suzuki-Miyaura coupling has been successfully employed in the functionalization of pre-formed isoindole-1,3-dione scaffolds. This application note will detail a specific protocol for this transformation and provide an overview of alternative palladium-catalyzed methodologies for the synthesis of the related isoindolinone structure, including C-H activation and carbonylative cyclization.
I. Suzuki Coupling for the Functionalization of Isoindole-1,3-diones
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While not a primary method for constructing the isoindoline ring itself, it is a valuable tool for the late-stage functionalization of related heterocyclic systems.
Application:
Synthesis of aryl-substituted isoindole-1,3-diones, which can serve as precursors to a variety of isoindoline-based compounds.
Experimental Protocol: Suzuki Coupling of 4-bromo-2-pentylisoindole-1,3-dione with p-methoxyphenylboronic acid
This protocol is based on the work of Sharma et al. and describes the synthesis of 4-(4-methoxyphenyl)-2-pentylisoindole-1,3-dione.[1]
Reaction Scheme:
Figure 1: Suzuki coupling of a brominated isoindole-1,3-dione.
Materials:
-
4-bromo-2-pentylisoindole-1,3-dione
-
p-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a solution of 4-bromo-2-pentylisoindole-1,3-dione (0.5 mmol) in toluene (6 mL), add p-methoxyphenylboronic acid (1.2 equivalents).
-
To this mixture, add Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 equivalents).
-
Seal the reaction flask and flush with an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 95 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the solution with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Summary:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-2-pentylisoindole-1,3-dione | p-methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppp (10) | Cs₂CO₃ (2.0) | Toluene | 95 | 24 | 51 | [1] |
II. Palladium-Catalyzed Synthesis of Isoindolinones via Alternative Methods
Given the limited examples of direct Suzuki coupling for isoindoline synthesis, researchers often turn to other palladium-catalyzed methodologies to construct the closely related isoindolinone scaffold. These methods include C-H functionalization and carbonylative cyclization.
A. Palladium-Catalyzed C-H Functionalization
This approach involves the direct functionalization of a C-H bond, often guided by a directing group, to form the isoindolinone ring.
General Workflow:
Figure 2: General workflow for Pd-catalyzed C-H functionalization.
An operationally simple, Pd-catalyzed C-H functionalization has been described for the synthesis of isoindolinones from readily available carboxamides and carboxylic acids or anhydrides.[2][3] These reactions proceed efficiently with a broad range of substrates under redox-neutral conditions and tolerate a diversity of functional groups.[3] The mechanistic investigation suggests that the reactions involve C-H activation, nucleophilic addition, β-O elimination, and dehydration steps.[3]
B. Palladium-Catalyzed Carbonylative Cyclization
This method introduces a carbonyl group (CO) and facilitates a cyclization to form the isoindolinone or isoindole-1,3-dione ring.
General Workflow:
Figure 3: General workflow for Pd-catalyzed carbonylative cyclization.
The palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields. This one-step approach is mild and the products are easy to isolate.[1] A notable advantage is the ability to introduce a halogen moiety into the product, providing a handle for further functionalization, such as the Suzuki coupling described earlier.[1] Alternatively, isoindolinone scaffolds can be synthesized from benzylamines using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) under gas-free conditions.
Data Summary for Carbonylative Cyclization:
| Entry | Substrate | CO Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 2-iodobenzoate | CO (1 atm) | Pd(OAc)₂ (5) | dppp (10) | Cs₂CO₃ (2.0) | Toluene | 95 | 24 | 88 | |
| 2 | Benzylamine | TFBen | PdCl₂ | - | - | Toluene/DMSO | 110 | - | up to 95 |
Conclusion
While direct Suzuki coupling for the primary synthesis of the isoindoline core is not extensively reported, the palladium-catalyzed functionalization of related scaffolds, such as isoindole-1,3-diones, via Suzuki coupling is a viable and useful strategy. For the construction of the core isoindolinone ring, researchers can effectively employ other palladium-catalyzed methods, including C-H functionalization and carbonylative cyclization. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented here offer a starting point for the development of robust synthetic routes to this important class of heterocyclic compounds.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-formylisoindoline-2-carboxylate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of tert-butyl 5-formylisoindoline-2-carboxylate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction, most commonly the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This method is well-suited for the formylation of electron-rich aromatic rings like the N-Boc protected isoindoline.[2][4][6] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] This electrophilic reagent then reacts with the isoindoline ring to introduce the formyl group.[3][6]
Q2: I am experiencing a very low yield in my reaction. What are the most likely causes?
Low yields in the Vilsmeier-Haack formylation of N-Boc-isoindoline can stem from several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the reagents or glassware will quench the reagent, leading to a significant decrease in yield.[2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of DMF and POCl₃ is critical.[2] Degraded DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[7] Similarly, old or improperly stored POCl₃ may be less reactive.
-
Substrate Reactivity: While the N-Boc-isoindoline ring is activated towards electrophilic substitution, its reactivity can be influenced by other substituents on the aromatic ring. Electron-withdrawing groups will decrease the nucleophilicity of the ring and may lead to lower yields.
-
Reaction Temperature: The temperature of the reaction is a critical parameter. The formation of the Vilsmeier reagent is typically carried out at low temperatures (e.g., 0 °C) to control its reactivity.[1] The subsequent formylation step may require heating, but excessive temperatures can lead to side reactions and decomposition of the product.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial for achieving a good yield. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can lead to the formation of di-formylated or other side products.[1]
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Several side reactions can occur during the Vilsmeier-Haack formylation, leading to a mixture of products:
-
Di-formylation: If the reaction conditions are too harsh (e.g., high temperature, large excess of Vilsmeier reagent), a second formyl group can be introduced onto the aromatic ring.[1]
-
Chlorination: The Vilsmeier reagent can also act as a chlorinating agent, leading to the formation of chlorinated byproducts.[1] This is more likely to occur at higher reaction temperatures.
-
N-Boc Deprotection: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[8][9][10] This would result in the formation of the unprotected 5-formylisoindoline.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields and side product formation.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use freshly opened or distilled anhydrous DMF and POCl₃. |
| Insufficient Reagent | Optimize the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 2.0 equivalents relative to the N-Boc-isoindoline is a good starting point. |
| Low Reaction Temperature | While the initial formation of the Vilsmeier reagent should be done at low temperature, the formylation step may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Short Reaction Time | Ensure the reaction is allowed to proceed to completion by monitoring its progress. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Di-formylation | Reduce the amount of Vilsmeier reagent used. A 1:1 stoichiometry is less likely to cause di-formylation. Lowering the reaction temperature can also improve selectivity for the mono-formylated product.[1] |
| Chlorination | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If chlorination persists, consider using an alternative activating agent such as oxalyl chloride instead of POCl₃.[1] |
| N-Boc Deprotection | Use milder reaction conditions. If the standard Vilsmeier-Haack conditions are too harsh, consider alternative formylation methods such as the Duff reaction or Rieche formylation, which may be more compatible with the Boc protecting group.[4] |
Experimental Protocols
Proposed Synthesis of this compound via Vilsmeier-Haack Reaction
This is a general protocol based on standard Vilsmeier-Haack procedures and should be optimized for the specific substrate.
Materials:
-
tert-Butyl isoindoline-2-carboxylate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) (optional, as a co-solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve tert-butyl isoindoline-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench it by slowly adding it to a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Impact of Reaction Parameters on Yield and Purity
| Parameter | Condition | Expected Impact on Yield | Potential Side Reactions |
| Temperature | Low (0-25 °C) | May be low due to slow reaction rate. | - |
| Moderate (40-60 °C) | Optimal for many substrates. | Increased risk of chlorination and di-formylation. | |
| High (>80 °C) | May decrease due to product decomposition. | Significant di-formylation, chlorination, and potential N-Boc deprotection. | |
| Vilsmeier Reagent Stoichiometry | < 1.1 eq. | Low due to incomplete conversion. | - |
| 1.1 - 2.0 eq. | Generally optimal. | Slight increase in di-formylation with higher amounts. | |
| > 2.0 eq. | May not significantly increase yield of desired product. | High probability of di-formylation. | |
| Reaction Time | Too short | Low due to incomplete conversion. | - |
| Optimal (monitor by TLC/LC-MS) | Maximizes yield of the desired product. | - | |
| Too long | May decrease due to side reactions and product degradation. | Increased formation of byproducts. |
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of the target compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of tert-Butyl 5-formylisoindoline-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 5-formylisoindoline-2-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on the purification of similar isoindolinone derivatives, a gradient elution with a hexane/ethyl acetate mixture is recommended.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I determine the appropriate Rf value for collection during column chromatography?
For effective separation, an Rf value of 0.2-0.4 for the desired compound on a TLC plate is generally considered ideal. This range typically ensures good separation from impurities that are more or less polar.
Q3: What are the common causes of poor separation or overlapping spots on TLC and column chromatography?
Poor separation can arise from several factors, including:
-
Inappropriate solvent system: The polarity of the eluent may be too high or too low.
-
Column overloading: Using too much crude sample for the amount of stationary phase.
-
Improperly packed column: Channeling or cracks in the silica gel bed can lead to an uneven flow of the mobile phase.
-
Sample solubility issues: The compound precipitating on the column.
Q4: Can this compound degrade on silica gel?
Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to side reactions or degradation. While there is no specific data on the stability of this compound on silica, it is a possibility to consider if you observe unexpected impurities or low yield.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not moving off the baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| The compound runs with the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the product from impurities | - The solvent system is not optimal. - The column was overloaded. - The column was packed improperly. | - Perform a thorough TLC analysis with various solvent systems to find one that gives better separation. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Repack the column carefully, ensuring a homogenous and level bed of silica gel. |
| Streaking or tailing of the compound on the column | - The compound may be interacting too strongly with the acidic silica gel. - The sample was overloaded. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. - Use a smaller amount of the crude sample. |
| Low recovery of the purified compound | - The compound may be degrading on the silica gel. - The compound may be highly retained on the column. | - Consider deactivating the silica gel with triethylamine before packing the column. - After collecting the desired fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining material. |
| The purified product is still impure | - Fractions were not collected and analyzed carefully. - An impurity has a very similar polarity to the product. | - Collect smaller fractions and analyze each one by TLC before combining them. - Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent as the column runs.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most purifications. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. A common starting point is 9:1 Hexane:Ethyl Acetate. |
| Target Rf Value | 0.2 - 0.4 | Determined by TLC before running the column. |
| Sample Loading | Dry or Wet Loading | Dissolve in a minimal amount of a solvent in which the compound is highly soluble, such as dichloromethane, for wet loading. |
| Silica to Compound Ratio | 30:1 to 100:1 by weight | Use a higher ratio for difficult separations. |
Troubleshooting Workflow
References
Technical Support Center: Formylation of N-Boc-Isoindoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the formylation of N-Boc-isoindoline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Problem Observed | Potential Cause | Recommended Solution |
| Significant N-Boc Deprotection | The Vilsmeier-Haack or other acidic formylation conditions are too harsh, leading to the cleavage of the acid-labile Boc protecting group.[1][2][3][4] | • Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor progress closely using TLC or LC-MS. • Use Milder Reagents: Consider alternative, less acidic formylation methods, such as using formic acid with a coupling agent (EDCI) or an iodine catalyst.[5][6] • Neutral Work-up: Quench the reaction with an ice-cold sodium bicarbonate solution instead of acidic water to avoid deprotection during work-up.[7] |
| Low Yield / Product Decomposition | The reaction temperature is too high or the reaction time is too long, causing the starting material or product to decompose.[5] | • Optimize Temperature: Maintain the lowest effective temperature for the formylation. Start with 0 °C for the Vilsmeier reagent formation and maintain a low temperature during the addition of the isoindoline.[7] • Monitor Closely: Use TLC or LC-MS to determine the point of maximum product formation and quench the reaction immediately to prevent degradation.[5] |
| Formation of Di-formylated Products | The isoindoline ring is highly activated, leading to formylation at multiple positions on the aromatic ring, especially if excess formylating agent is used.[5][8] | • Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the N-Boc-isoindoline substrate. Use a ratio close to 1:1.[5] |
| Complex Mixture of Byproducts | Impurities in reagents or solvents (e.g., decomposed DMF) or reaction with atmospheric moisture can lead to unexpected side reactions.[7] | • Use High-Purity Reagents: Use anhydrous solvents and freshly distilled or high-purity reagents. Ensure DMF is free from amine impurities.[7] • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent side reactions with moisture.[7] |
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of deprotected isoindoline in my reaction mixture. What is the primary cause and how can I minimize it?
A1: The most likely cause is the acidic nature of the formylation conditions, particularly in a Vilsmeier-Haack reaction where reagents like phosphorus oxychloride (POCl₃) are used.[9] The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid and can be easily cleaved. To minimize deprotection, you can lower the reaction temperature, reduce the reaction time, or switch to a milder formylation protocol that does not involve strong acids.[1][2][10]
Q2: My Vilsmeier-Haack reaction is giving a low yield of the desired N-Boc-5-formylisoindoline and turning into a dark tar. What's happening?
A2: The formation of tar or resin is often a result of polymerization or decomposition, which can be triggered by excessively high temperatures or prolonged reaction times.[5] It is critical to maintain the lowest effective temperature throughout the reaction and to monitor its progress carefully. Once the starting material is consumed (as checked by TLC or LC-MS), the reaction should be quenched to prevent over-reaction and degradation of the desired product.
Q3: Can I get formylation at a position other than C-5 on the N-Boc-isoindoline ring?
A3: Formylation of N-Boc-isoindoline is an electrophilic aromatic substitution. The directing effect of the isoindoline ring typically favors substitution at the C-5 position. However, under certain conditions or with different substitution patterns on the aromatic ring, formylation at other positions could occur, potentially leading to a mixture of isomers. Controlling stoichiometry and using milder conditions can improve regioselectivity.
Q4: Are there milder alternatives to the Vilsmeier-Haack reaction for formylating N-Boc-isoindoline?
A4: Yes, several milder methods can be employed to avoid issues like Boc deprotection. One effective method is the N-formylation of amines using formic acid, which can be adapted for C-formylation under certain catalytic conditions. For instance, using formic acid with a catalyst like iodine at a controlled temperature can be a much milder alternative.[6][11] Another approach involves using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with formic acid.[5]
Quantitative Data Summary
The following tables provide data on related reactions that illustrate the impact of conditions on common side reactions.
Table 1: Influence of Conditions on N-Boc Deprotection
| Substrate Type | Deprotection Reagent/Conditions | Time (h) | Yield (%) | Reference |
| N-Boc Aromatic Amine | Oxalyl chloride, Methanol, RT | 1 - 4 | >70% | [4] |
| N-Boc Indoline | Silica Gel, Refluxing Toluene | 5 | 89% | [1] |
| Various N-Boc Compounds | HFIP, Reflux | 12 | 80% | [10] |
| N-Boc Amino Acid | 20% TFA in DCM, 0°C to RT | 2.5 | Slow/Incomplete | [2] |
Table 2: Effect of Stoichiometry on Di-formylation in Duff Reaction (Phenolic Substrates)
| Substrate | HMTA:Substrate Ratio | Mono-formyl Product | Di-formyl Product | Reference |
| p-cresol | 1:1 | High | Lower | [5] |
| p-cresol | Excess HMTA | Lower | Higher | [5] |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Boc-Isoindoline (Optimized to Minimize Side Reactions)
This protocol is adapted from standard Vilsmeier-Haack procedures with modifications to reduce side reactions.[7][9]
-
Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve N-Boc-isoindoline (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the N-Boc-isoindoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding an ice-cold saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate N-Boc-5-formylisoindoline.
-
Protocol 2: Mild Formylation using Iodine and Formic Acid
This protocol offers a less acidic alternative to the Vilsmeier-Haack reaction.[6]
-
Reaction Setup:
-
In a round-bottom flask, combine N-Boc-isoindoline (1 equivalent), formic acid (2 equivalents), and a catalytic amount of molecular iodine (I₂) (5 mol%).
-
Note: This method is typically for N-formylation but can be investigated for C-formylation on activated rings. The conditions are significantly milder.
-
-
Reaction Execution:
-
Heat the mixture at a controlled temperature (e.g., 70 °C) under solvent-free conditions or in a suitable solvent.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography.
-
Visual Workflow and Pathway Diagrams
Caption: Reaction scheme showing the desired formylation pathway versus the N-Boc deprotection side reaction.
Caption: A troubleshooting decision tree for addressing common side reactions in N-Boc-isoindoline formylation.
References
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. reddit.com [reddit.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. awuahlab.com [awuahlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving the stability of tert-Butyl 5-formylisoindoline-2-carboxylate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of tert-Butyl 5-formylisoindoline-2-carboxylate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: The primary stability concerns with this compound revolve around its two main functional groups: the N-Boc protecting group and the aromatic aldehyde (formyl group).
-
N-Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions. Premature deprotection can occur in the presence of strong acids or even milder acidic conditions if reaction times are prolonged or temperatures are elevated. This exposes the secondary amine of the isoindoline ring, which can lead to unwanted side reactions.
-
Aldehyde Group Reactivity: The formyl group is susceptible to several transformations that can reduce the yield of the desired product:
-
Oxidation: Aromatic aldehydes can be easily oxidized to carboxylic acids, especially in the presence of oxidizing agents or even air over long reaction times.
-
Reduction: In reactions involving reducing agents, the aldehyde can be reduced to the corresponding alcohol.
-
Cannizzaro-type Reactions: Under strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Over-alkylation in Reductive Amination: In reductive amination, the newly formed secondary amine can sometimes react further with another molecule of the aldehyde, leading to the formation of a tertiary amine impurity.
-
Q2: Under what pH conditions is this compound most stable?
A2: The compound is most stable under neutral to slightly basic conditions. Strongly acidic conditions will lead to the cleavage of the Boc group. Strongly basic conditions should also be avoided to prevent potential Cannizzaro-type reactions of the aldehyde.
Q3: How should I store this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Reactions
Symptoms:
-
Low conversion of the starting aldehyde.
-
Formation of the corresponding alcohol (reduction of the aldehyde).
-
Presence of the de-Boc-ylated starting material or product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Weakly Nucleophilic Amine | For weakly nucleophilic amines, the initial imine formation can be slow. Consider pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent. Catalytic amounts of a mild acid (e.g., acetic acid) can sometimes facilitate imine formation, but care must be taken to avoid Boc deprotection. |
| Competing Aldehyde Reduction | Strong reducing agents like sodium borohydride can directly reduce the aldehyde. Use a milder and more chemoselective reducing agent such as sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations. |
| Boc Deprotection | If acidic catalysts are used to promote imine formation, they may be causing the Boc group to cleave. Minimize the amount of acid used or switch to a non-acidic protocol. Ensure the reaction is performed at a low to ambient temperature. |
| Over-alkylation | The secondary amine product can react with another molecule of the aldehyde. This is more likely if the amine is in excess. Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde. |
Issue 2: Unwanted Oxidation of the Aldehyde Group
Symptoms:
-
Formation of tert-Butyl 5-carboxyisoindoline-2-carboxylate as a major byproduct.
-
Decreased yield of the desired product in reactions not intended to modify the aldehyde.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Air Oxidation | Prolonged reaction times in the presence of air can lead to oxidation. Whenever possible, run reactions under an inert atmosphere (nitrogen or argon). |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from oxidizing impurities. Use freshly distilled or high-purity solvents. |
| Reaction Conditions | Certain reaction conditions, especially at elevated temperatures, can promote oxidation. If possible, conduct the reaction at a lower temperature. |
Issue 3: Cleavage of the N-Boc Protecting Group
Symptoms:
-
Presence of 5-formylisoindoline or its subsequent reaction products.
-
Complex reaction mixture with multiple spots on TLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acidic Reagents or Byproducts | The reaction may be generating acidic byproducts, or an acidic reagent may have been used. Avoid strong acids. If an acid is necessary, use the minimum catalytic amount of a weak acid. Consider using a buffer if the reaction conditions allow. |
| Elevated Temperatures | The Boc group can become more labile at higher temperatures. Conduct the reaction at the lowest effective temperature. |
| Lewis Acid Catalysts | Some Lewis acids can facilitate Boc deprotection. If a Lewis acid is required, screen for milder options or use it at very low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize side reactions and maintain the stability of this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.).
-
Imine Formation (Optional): For weakly nucleophilic amines, stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Reductive Amination
Technical Support Center: Selective Aldehyde Synthesis
Welcome to the technical support center for synthetic chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the oxidation of primary alcohols to aldehydes, with a specific focus on preventing over-oxidation to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why does my primary alcohol over-oxidize to a carboxylic acid instead of stopping at the aldehyde?
A1: Over-oxidation occurs because the initially formed aldehyde is further oxidized to a carboxylic acid. This process is often facilitated by the presence of water, which can hydrate the aldehyde to form a geminal diol.[1][2][3][4] This hydrate is susceptible to oxidation in the same way as the starting primary alcohol.[5][6] The choice of a strong, non-selective oxidizing agent or inappropriate reaction conditions (e.g., presence of water, elevated temperature) can promote this undesired subsequent oxidation.[5][7]
Q2: What are the primary strategies to prevent the over-oxidation of a formyl group?
A2: There are two main strategies to prevent over-oxidation:
-
Use of Mild, Selective Oxidizing Agents: Employing reagents that are reactive enough to oxidize a primary alcohol but not the resulting aldehyde is the most direct approach.[8][9] Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern or Moffat-type oxidations are specifically designed for this purpose.[10][11][12][13]
-
Application of Protecting Groups: In molecules with multiple functional groups, an aldehyde can be "protected" by converting it into a group that is stable to the reaction conditions, such as an acetal or thioacetal.[14][15][16] After the desired reaction on another part of the molecule is complete, the protecting group is removed to regenerate the aldehyde.[17]
Q3: How do I select the appropriate method for my specific substrate?
A3: The choice of method depends on several factors:
-
Functional Group Tolerance: Consider other functional groups in your molecule. Swern and DMP oxidations are known for their wide tolerance of sensitive functional groups.[10][13]
-
Reaction Conditions: Some methods require specific conditions. For example, the Swern oxidation must be carried out at cryogenic temperatures (typically -78 °C).[18][19] DMP oxidations, on the other hand, are often performed at room temperature under neutral pH.[12][13]
-
Scale and Safety: For large-scale synthesis, the byproducts and safety profile are critical. The Swern oxidation generates foul-smelling dimethyl sulfide and toxic carbon monoxide.[10] Chromium-based reagents like PCC are toxic and require careful handling and disposal.[20][21]
-
Substrate Sensitivity: Acid-sensitive substrates may decompose under certain conditions. PCC is acidic, but buffers like sodium acetate can be used to mitigate this.[20]
Troubleshooting Guides
Q4: My Swern oxidation resulted in a low yield and/or formation of a methylthiomethyl (MTM) ether side product. What went wrong?
A4: This is a common issue often related to temperature control. The active oxidant, a chlorosulfonium salt, is unstable above -60°C.[18][19] If the temperature rises, it can decompose or lead to a side reaction known as the Pummerer rearrangement, resulting in the formation of an MTM-protected alcohol instead of the desired aldehyde.[18]
-
Troubleshooting Steps:
-
Maintain Cryogenic Temperatures: Ensure the reaction is maintained at -78 °C (a dry ice/acetone bath) throughout the addition of reagents.
-
Correct Reagent Stoichiometry: The standard molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is typically 1:2:3:6.[18] Ensure accurate measurement and addition.
-
Anhydrous Conditions: The reaction is sensitive to water. Use anhydrous solvents and glassware.
-
Q5: I used Pyridinium Chlorochromate (PCC) to prepare an aldehyde, but I'm still observing the corresponding carboxylic acid. How can I prevent this?
A5: Although PCC is considered a mild oxidant that selectively produces aldehydes, over-oxidation can occur, particularly if water is present in the reaction mixture.[6][7] PCC works best in non-aqueous (anhydrous) media, typically dichloromethane (DCM).[1][20] The presence of water allows for the formation of a geminal diol intermediate from the aldehyde, which can then be further oxidized by PCC.[6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DCM as the solvent. Dry all glassware thoroughly.
-
Add a Buffer: For acid-sensitive substrates, adding a buffer like sodium acetate or Celite can prevent side reactions and simplify work-up.[20]
-
Control Stoichiometry: Use only one equivalent of PCC to minimize the chance of over-oxidation.[6]
-
Q6: My Dess-Martin Periodinane (DMP) oxidation is slow or incomplete. What can I do to improve it?
A6: While DMP is generally efficient, reaction rates can be influenced by several factors. Interestingly, the presence of a small amount of water can sometimes accelerate the reaction.
-
Troubleshooting Steps:
-
Check Reagent Quality: DMP can degrade over time, although it has a long shelf life.[13] Ensure you are using a high-quality reagent.
-
Consider Adding Water: Research has shown that adding 1 equivalent of water can accelerate the rate of DMP oxidations.
-
Solvent Choice: The reaction is typically performed in dichloromethane or chloroform.[22] Ensure the substrate is fully dissolved.
-
Work-up Procedure: The byproduct, an iodo-compound, can be removed by a basic work-up, often involving aqueous sodium bicarbonate and sodium thiosulfate.[22]
-
Q7: My molecule contains other sensitive functional groups (e.g., another aldehyde, a ketone). How can I selectively perform a reaction without affecting the formyl group?
A7: This is a classic scenario requiring the use of a protecting group. The formyl group can be selectively protected as an acetal, which is stable under basic, nucleophilic, and reducing conditions.[14][16][23]
-
Troubleshooting Steps:
-
Protect the Aldehyde: React the compound with a diol (commonly ethylene glycol) under acidic catalysis (e.g., p-toluenesulfonic acid, pTSA) to form a cyclic acetal. Aldehydes are generally more reactive than ketones, allowing for selective protection.[16][17]
-
Perform the Desired Reaction: Carry out the intended transformation on the other part of the molecule. The acetal will remain unreactive.
-
Deprotect the Aldehyde: Remove the acetal protecting group by treating with aqueous acid to regenerate the original formyl group.[14][17]
-
Data Presentation
Table 1: Comparison of Common Mild Oxidizing Agents for Aldehyde Synthesis
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| PCC | Anhydrous CH₂Cl₂, Room Temp | Readily available, simple procedure.[20] | Chromium waste is toxic; reagent is acidic.[20][21] |
| DMP | CH₂Cl₂, Room Temp, Neutral pH | Mild conditions, high yields, high chemoselectivity.[12][13][22] | Reagent is expensive and potentially explosive.[13] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, -78 °C | Excellent for sensitive substrates, byproducts are volatile.[10][11] | Requires cryogenic temperatures; produces toxic CO and malodorous Me₂S.[10][24] |
Experimental Protocols
Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 3 hours.[22]
-
Upon completion, dilute the mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: General Procedure for Swern Oxidation
-
To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the primary alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature at -78 °C.
-
Stir the reaction for 30-45 minutes.
-
Add triethylamine (Et₃N) (5.0-6.0 eq) dropwise.[18]
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Note: This procedure must be performed in a well-ventilated fume hood due to the generation of toxic CO and foul-smelling dimethyl sulfide.[10]
Protocol 3: General Procedure for Acetal Protection of an Aldehyde
-
Dissolve the aldehyde-containing compound (1.0 eq) in toluene.
-
Add ethylene glycol (1.1-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA) (0.01-0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the protected compound.
Visualizations
Caption: Oxidation pathways from primary alcohol to aldehyde and carboxylic acid.
Caption: A decision tree for troubleshooting failed selective oxidation reactions.
Caption: The reversible reaction for the protection of an aldehyde as a cyclic acetal.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theorango.com [theorango.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 15. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 16. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 21. is pcc a strong oxidizing agent - HPMC manufacturer [hpmcmanufacturer.com]
- 22. Dess-Martin Oxidation [organic-chemistry.org]
- 23. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 24. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
Optimizing solvent conditions for reactions involving N-Boc-5-formylisoindoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions and reaction parameters involving N-Boc-5-formylisoindoline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-Boc-5-formylisoindoline?
A1: While specific quantitative solubility data for N-Boc-5-formylisoindoline is not extensively published, its structure as a Boc-protected amino aldehyde suggests it is soluble in a range of common organic solvents. Generally, it is expected to be soluble in chlorinated solvents (dichloromethane (DCM), chloroform), ethers (tetrahydrofuran (THF), dioxane), and polar aprotic solvents (dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). Its solubility in alcohols like methanol (MeOH) and ethanol (EtOH) may be moderate, and it is expected to be poorly soluble in non-polar solvents like hexanes and water.
Q2: What are the key stability concerns when working with N-Boc-5-formylisoindoline?
A2: The primary stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Strong acidic conditions, such as concentrated hydrochloric acid or neat trifluoroacetic acid (TFA), will lead to deprotection.[3] Care should be taken to avoid even mildly acidic conditions for prolonged periods if deprotection is not desired. The aldehyde functionality can also be susceptible to oxidation to a carboxylic acid, so it is advisable to store the compound under an inert atmosphere and protect it from light and air.
Q3: Can I use protic solvents like methanol for reactions involving N-Boc-5-formylisoindoline?
A3: Yes, protic solvents like methanol and ethanol can be used, particularly for reactions like reductive amination with reagents such as sodium borohydride (NaBH₄).[4] However, for reactions using water-sensitive reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), anhydrous aprotic solvents are preferred.[4]
Q4: How can I monitor the progress of reactions involving N-Boc-5-formylisoindoline?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. The aldehyde starting material can be visualized using a UV lamp and/or by staining with an appropriate reagent like potassium permanganate or p-anisaldehyde. Disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
Reductive Amination
Issue 1: Low or no product formation in reductive amination.
| Possible Cause | Troubleshooting Step |
| Inefficient imine formation. | Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure anhydrous conditions if using a water-sensitive reducing agent. Consider pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent. |
| Decomposition of the reducing agent. | If using NaBH(OAc)₃, ensure the reaction is performed under anhydrous conditions as it is water-sensitive.[4] For NaBH₄ in alcoholic solvents, add the reagent portion-wise to control the reaction rate. |
| Aldehyde starting material was reduced. | This can occur with less selective reducing agents like NaBH₄.[4] To mitigate this, ensure sufficient time for imine formation before adding the borohydride. Alternatively, use a more selective reagent like sodium cyanoborohydride (NaCNBH₃) or NaBH(OAc)₃.[4][5] |
| Poor solubility of reactants. | Try a different solvent system. A mixture of solvents, such as DCM/MeOH, can sometimes improve solubility. |
Issue 2: Formation of over-alkylation or other byproducts.
| Possible Cause | Troubleshooting Step |
| Secondary amine product reacts with the aldehyde. | Use a mild excess of the primary amine. A one-pot tandem approach where di-tert-butyl dicarbonate ((Boc)₂O) is added along with the reducing agent can trap the secondary amine product as it forms, preventing over-alkylation.[6] |
| Unwanted Boc deprotection. | If acidic conditions are used to promote imine formation, ensure they are mild (e.g., catalytic acetic acid) and that the reaction time is not excessively long. Avoid strong acids. |
Wittig Reaction
Issue 3: Low yield in Wittig reaction.
| Possible Cause | Troubleshooting Step |
| Inefficient ylide generation. | Ensure a strong enough base is used to deprotonate the phosphonium salt (e.g., n-butyllithium, sodium hydride).[7] Perform the ylide generation under strictly anhydrous and inert conditions. |
| Poor reactivity of the ylide. | Stabilized ylides (containing electron-withdrawing groups) are less reactive.[8] The reaction may require heating. |
| Steric hindrance. | The isoindoline moiety may present some steric bulk. If the phosphonium ylide is also sterically demanding, the reaction rate may be slow. Consider using a less hindered ylide if possible. |
| Side reactions of the aldehyde. | The aldehyde may undergo self-condensation under strongly basic conditions. Add the aldehyde slowly to the pre-formed ylide solution. |
Solvent Selection Guide
The choice of solvent is critical for reaction success. The following table provides a general guide for common reactions with N-Boc-5-formylisoindoline.
| Reaction | Recommended Solvents | Solvents to Avoid (or use with caution) | Rationale |
| Reductive Amination (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4] | Methanol, Ethanol, Water | NaBH(OAc)₃ is sensitive to water and can react with protic solvents.[4] |
| Reductive Amination (NaBH₄, NaCNBH₃) | Methanol (MeOH), Ethanol (EtOH)[4] | Acidic solvents | These reagents are compatible with alcoholic solvents. NaCNBH₃ is stable in mildly acidic conditions often used to promote imine formation.[4] |
| Wittig Reaction | Tetrahydrofuran (THF), Diethyl ether, Dimethyl sulfoxide (DMSO)[7] | Protic solvents (e.g., alcohols, water) | The strong bases used to generate phosphonium ylides will be quenched by protic solvents. |
| Aldol Condensation | Tetrahydrofuran (THF), Ethanol (EtOH), Methanol (MeOH) | - | The choice of solvent will depend on the base used and the solubility of the reactants. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve N-Boc-5-formylisoindoline (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Wittig Reaction
-
Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise. A color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of N-Boc-5-formylisoindoline (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to remove the triphenylphosphine oxide byproduct.
Visualizations
Caption: General troubleshooting workflow for optimizing reactions.
Caption: Workflow for a typical reductive amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Recrystallization of Isoindoline Aldehydes
Welcome to the technical support center for the purification of isoindoline aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity isoindoline aldehyde intermediates. Due to their unique structural features—a heterocyclic amine fused to a benzene ring bearing a reactive aldehyde group—these compounds can present specific purification challenges. This document provides in-depth, field-tested troubleshooting advice and protocols in a direct question-and-answer format to address common issues encountered during recrystallization.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the preliminary questions that form the basis of a successful recrystallization protocol.
Q1: What are the primary challenges when recrystallizing isoindoline aldehydes?
A: The primary challenges stem from the dual functionality of the molecule. The aldehyde group is susceptible to oxidation, especially at elevated temperatures, which can form carboxylic acid impurities. Furthermore, the isoindoline nitrogen imparts a degree of polarity and basicity, which can complicate solvent selection and may lead to interactions with acidic impurities or media.[1][2] Finally, like many organic compounds, they can be prone to "oiling out" or forming supersaturated solutions that resist crystallization.[3]
Q2: What defines an ideal recrystallization solvent for these compounds?
A: An ideal solvent must satisfy several criteria, as outlined by standard purification principles.[4][5]
-
High-Temperature Solubility: The isoindoline aldehyde should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is the driving force for crystallization.[6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor after filtration).[4]
-
Chemical Inertness: The solvent must not react with the aldehyde or the isoindoline core. For example, reactive primary or secondary amine solvents should be avoided.
-
Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) to be easily removed from the purified crystals during drying.[7]
Q3: How should I experimentally select a suitable solvent system?
A: A systematic, small-scale approach is most effective.
-
Place approximately 20-30 mg of your crude isoindoline aldehyde into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note which solvents dissolve the compound readily at room temperature (these are poor single-solvent choices).
-
For solvents that do not dissolve the compound at room temperature, gently heat the suspension to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The best single solvent is one that dissolves the compound when hot and produces a high yield of crystals upon cooling. If no single solvent is ideal, a mixed-solvent system is the next logical step.[8][9]
Table 1: Common Solvents for Recrystallization of Moderately Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good starting point for moderately polar compounds; has both polar and non-polar character.[10] |
| Ethyl Acetate | 77 | Moderately Polar | Good for compounds with ester-like or ketone-like polarity.[1][11] |
| Acetone | 56 | Polar Aprotic | Versatile but its low boiling point can limit the solubility difference between hot and cold states.[6][11] |
| Hexanes / Heptane | 69 / 98 | Non-polar | Often used as the "anti-solvent" or "insoluble solvent" in mixed-solvent systems.[1] |
| Toluene | 111 | Non-polar | High boiling point can be useful but makes it difficult to remove from the final product.[7] |
| Water | 100 | Very Polar | Can be effective for compounds with H-bonding capabilities, often used in combination with a miscible organic solvent like ethanol or acetone.[1][6] |
Section 2: Troubleshooting Guide: Common Recrystallization Failures
This section is structured to address specific experimental failures with causal explanations and actionable solutions.
Problem: My isoindoline aldehyde "oiled out" instead of forming crystals.
Q: I dissolved my compound in a hot solvent, but upon cooling, a liquid layer separated instead of solid crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound precipitates as a molten liquid. This is a common issue, especially with impure compounds (impurities can depress the melting point) or when using certain mixed-solvent systems.[3][12]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount (10-15% more) of the hot solvent to lower the saturation point. Allow it to cool much more slowly.[3]
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try vigorously stirring or swirling the flask while rapidly cooling it in an ice or acetone/dry ice bath. This can sometimes shock the oil into solidifying, though the resulting solid may be amorphous and require a second recrystallization.
-
Modify the Solvent System: If the problem persists, the solvent is likely unsuitable. If using a single solvent, try a more polar or less polar alternative. If using a mixed-solvent system, adjust the ratio to be richer in the solvent in which the compound is more soluble.
-
Promote Nucleation: At a temperature just above where the oiling out occurs, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. This provides a surface for ordered crystal growth to begin before the temperature drops further.[13]
Problem: I am getting very low or no crystal yield.
Q: My solution cooled completely, but no crystals formed, or I recovered less than 20% of my material. What went wrong?
A: This is one of the most frequent issues in recrystallization and typically points to one of two main causes: using too much solvent or a state of supersaturation.[3][14]
Solutions:
-
Reduce Solvent Volume: This is the most common fix.[3] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) in a fume hood. Allow the more concentrated solution to cool again. A good rule of thumb is to use the minimum amount of boiling solvent required to fully dissolve your crude product.[14]
-
Induce Crystallization (for Supersaturation): If the solution is clear and no crystals have formed after cooling and standing, the solution is likely supersaturated.[13]
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratched glass can serve as nucleation sites.[13][14]
-
Seed Crystals: Add a tiny crystal of the pure product (a "seed crystal"). This provides a perfect template for further crystal growth.
-
Ultra-Cooling: Place the flask in a colder bath (e.g., salt-ice or dry ice-acetone) for a short period. Be aware this can sometimes cause the product to crash out as a fine powder, trapping impurities.
-
Problem: The crystals formed are still impure.
Q: I got a good yield of crystals, but analysis (TLC, NMR) shows significant impurities remain. How can I improve the purity?
A: This indicates that either the impurities co-crystallized with your product or the crystals were not washed properly. Rapid crystallization is a major cause of impurity inclusion.[13]
Solutions:
-
Slow Down the Crystallization: Fast crystal growth traps impurities. If your product crashed out of solution immediately upon cooling, you used too little solvent or cooled it too quickly. To fix this, re-dissolve the crystals in the minimum amount of hot solvent, then add an additional 5-10% of solvent. This ensures the solution is not oversaturated and allows for slower, more selective crystal formation upon cooling.[13] Insulating the flask can also promote slow cooling.
-
Optimize the Solvent: The chosen solvent may have a similar solubility profile for both your product and the impurity. Try a different solvent or solvent pair that better differentiates between the two.
-
Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.[14] Do not use a solvent in which your compound is highly soluble for washing.
-
Consider a Pre-Purification Step: If impurities are persistent, an alternative purification method may be necessary before recrystallization. For aldehydes, a bisulfite extraction is highly effective for separating them from non-aldehyde impurities.[15][16][17][18]
Section 3: Protocols & Workflows
Experimental Protocol 1: Mixed-Solvent Recrystallization
This technique is used when no single solvent meets the ideal criteria. It involves a "soluble" solvent that dissolves the compound at all temperatures and an "insoluble" (or "anti-solvent") in which the compound is poorly soluble. The two solvents must be miscible.[8][9][19] A common pair for isoindoline aldehydes is Ethanol (soluble) and Water (insoluble) or Ethyl Acetate (soluble) and Hexanes (insoluble).
Step-by-Step Methodology:
-
Place the crude isoindoline aldehyde in an Erlenmeyer flask.
-
Add the "soluble" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount necessary.
-
While maintaining the high temperature, add the "insoluble" anti-solvent dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[9][19]
-
Add 1-2 more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture (in the same ratio), and dry thoroughly.
Experimental Protocol 2: Alternative Purification via Bisulfite Extraction
This is not a recrystallization technique but is an excellent method for purifying aldehydes, especially when dealing with non-carbonyl impurities.[2] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt adduct.[16][17]
Step-by-Step Methodology:
-
Dissolve the crude mixture containing the isoindoline aldehyde in a water-miscible organic solvent like methanol or THF in a separatory funnel.[16]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes.[15][18]
-
Add an immiscible organic solvent (like ethyl acetate or dichloromethane) and water to the funnel. Shake and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while other organic impurities remain in the organic layer.[16][18]
-
Isolate the aqueous layer. To regenerate the aldehyde, add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the solution is basic and gas evolution (if any) ceases.[16]
-
Extract the regenerated pure aldehyde back into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer with an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting aldehyde can then be recrystallized if necessary.
Section 4: Visualization of Workflows
Diagram 1: Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent.
Diagram 2: Troubleshooting Low/No Yield
Caption: Troubleshooting flowchart for low or no crystal yield.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. huaxichemical.com [huaxichemical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 16. Workup [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Managing the Metabolic Lability of the tert-Butyl Group in Drug Design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting issues related to the metabolic lability of the tert-butyl group.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group so commonly used in drug design?
The tert-butyl group is a prevalent motif in medicinal chemistry due to its distinct steric and electronic properties.[1][2] Its bulkiness can serve as a "steric shield," protecting chemically or enzymatically susceptible parts of a molecule from degradation.[2] This group can also enhance biological activity by increasing a compound's solubility in organic solvents and by occupying specific hydrophobic pockets in target proteins, thereby improving potency and specificity.[2][3] For example, in the HIV protease inhibitor nelfinavir, the tert-butylcarboxamide moiety fits well into a subsite of the enzyme.[2]
Q2: If it's so useful, why is the tert-butyl group considered metabolically labile?
Despite its bulky nature, the tert-butyl group is susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2][4] The nine equivalent C-H bonds on its methyl groups are vulnerable to hydrogen atom abstraction, leading to the formation of a hydroxylated metabolite.[4] This initial oxidation product can then be further metabolized to aldehydes and carboxylic acids.[2][5] This metabolic transformation can lead to rapid clearance, low oral bioavailability, and short half-lives of the drug candidate.[4]
Q3: Which specific enzymes are responsible for tert-butyl group metabolism?
A range of cytochrome P450 enzymes can metabolize tert-butyl groups. The specific isoform involved depends on the overall structure of the drug molecule. Commonly implicated CYPs include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[2][4]
-
CYP3A4 is a major enzyme involved in the metabolism of many drugs, including the hydroxylation of the tert-butyl group in finasteride and ivacaftor.[2]
-
CYP2C8 is the main enzyme responsible for metabolizing the tert-butyl groups on ombitasvir and dasabuvir.[2]
-
CYP2C19 hydroxylates the tert-butyl group of the antiretroviral drug nelfinavir.[2]
-
CYP2C9 is involved in the hydroxylation of the tert-butyl group on the endothelin receptor antagonist bosentan.[2]
Q4: What are the typical metabolites formed from a tert-butyl group?
The primary metabolic pathway involves a multi-step oxidation process:
-
Hydroxylation: The initial and most common step is the oxidation of one of the methyl groups to form a primary alcohol (hydroxymethyl derivative).[2][4][5]
-
Further Oxidation: This alcohol metabolite can be subsequently oxidized by enzymes like aldehyde dehydrogenase to form an aldehyde and then a carboxylic acid.[2][5]
-
Conjugation: The hydroxylated metabolite can also undergo Phase II metabolism, such as glucuronidation or sulfation.[2]
Q5: What strategies can be employed to block or reduce the metabolism of a tert-butyl group?
Several medicinal chemistry strategies can mitigate the metabolic lability of this group:
-
Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can slow the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect. A deuterated version of Ivacaftor (VX-561 or Deutivacaftor) was developed to reduce clearance.[2]
-
Bioisosteric Replacement: The most common strategy is to replace the tert-butyl group entirely with a bioisostere—a different functional group that mimics its steric and electronic properties but is more resistant to metabolism.[6][7]
-
Fluorination: Introducing fluorine atoms can block metabolism by strengthening the C-H bonds, making them less susceptible to oxidation.[4]
Q6: What are common bioisosteres for the tert-butyl group?
A bioisostere should preserve the desired pharmacological activity while improving the drug's metabolic profile. Common bioisosteres for the tert-butyl group include:
-
Cyclopropyl and Cyclobutyl groups [1]
-
Bicyclo[1.1.1]pentane (BCP) [3]
-
Trifluoromethyl-cyclobutyl group [8]
-
Pentafluorosulfanyl (SF5) group [7]
The choice of bioisostere depends on the specific binding pocket and the overall physicochemical properties that need to be maintained or improved.
Troubleshooting Guides
Issue 1: My compound shows high clearance in vivo, but appeared stable in my in vitro human liver microsome (HLM) assay.
Possible Causes:
-
Metabolism by non-CYP enzymes: Standard HLM assays are often designed to assess CYP-mediated (Phase I) metabolism.[9] If your compound is primarily cleared by other enzymes not abundant or active in microsomes (e.g., aldehyde oxidase (AOX), flavin-containing monooxygenases (FMO), or conjugating Phase II enzymes like UGTs), its lability might be missed.[10] Intact hepatocytes are considered the "gold standard" as they contain a full complement of both Phase I and Phase II enzymes.[11]
-
Extrahepatic metabolism: The liver is the primary site of metabolism, but significant metabolism can also occur in other tissues like the small intestine, kidneys, or lungs.[11] Intestinal metabolism, in particular, can contribute to first-pass effects for orally administered drugs.
-
Active transporter involvement: The compound might be a substrate for hepatic uptake transporters (e.g., OATPs), leading to high concentrations in the liver and rapid metabolism that is not fully recapitulated in microsomal incubations.
Troubleshooting Steps:
-
Run a Hepatocyte Stability Assay: Perform the metabolic stability assay using plated or suspended primary hepatocytes to include both Phase I and Phase II metabolic pathways.[11][12][13]
-
Use S9 Fractions: If hepatocytes are not available, S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more comprehensive picture than microsomes alone.[12]
-
Investigate Intestinal Metabolism: Use small intestinal mucosal homogenates or microsomes to assess the potential for gut wall metabolism.[11][14]
-
Enzyme Phenotyping: Use recombinant CYP enzymes or specific chemical inhibitors to confirm which enzymes (CYP and non-CYP) are responsible for the metabolism.[6][10]
Issue 2: My lead compound has an unexpected, pharmacologically active metabolite.
Possible Causes:
-
Metabolism of the tert-butyl group does not always lead to inactivation. The resulting hydroxylated metabolite can sometimes retain or even have enhanced activity. For example, the hydroxylated metabolite (M8) of nelfinavir and the hydroxylated metabolite (M1) of dasabuvir are both pharmacologically active.[2]
Troubleshooting Steps:
-
Synthesize the Metabolite: Prepare a synthetic standard of the suspected active metabolite. This is crucial for definitive identification and quantification.
-
Characterize Pharmacological Activity: Test the synthesized metabolite in the same primary pharmacology assays as the parent compound to determine its potency, efficacy, and selectivity. The hydroxylated metabolite of Ivacaftor (M1), for instance, has about one-sixth the potency of the parent drug.[2]
-
Conduct Full Pharmacokinetic Profiling: Determine the pharmacokinetic profile (AUC, Cmax, half-life) of the metabolite in preclinical species. In some cases, the metabolite may have a longer half-life than the parent drug and contribute significantly to the overall therapeutic effect.
-
Evaluate Safety/Toxicity: Assess the safety and toxicological profile of the active metabolite, as it may differ from the parent compound.
Issue 3: I am struggling to detect and identify the tert-butyl alcohol metabolite using LC-MS.
Possible Causes:
-
Poor Ionization: Small, polar metabolites like tert-butyl alcohol (TBA) can be difficult to retain on standard reversed-phase chromatography columns and may ionize poorly using electrospray ionization (ESI).
-
Low Concentration: The metabolite may be formed at very low levels or be transient, quickly converting to a subsequent product (e.g., a carboxylic acid or a glucuronide conjugate).
-
Matrix Effects: Complex biological matrices like plasma or microsomal incubates can cause ion suppression, masking the analyte's signal.[15]
Troubleshooting Steps:
-
Switch Analytical Methods: For a volatile metabolite like TBA, consider using Gas Chromatography-Mass Spectrometry (GC-MS), which is highly effective for such compounds.[16][17][18] Direct aqueous injection GC-MS has been successfully used to identify TBA in water samples.[17]
-
Optimize LC-MS Conditions:
-
Use a column with better retention for polar compounds (e.g., HILIC or a polar-embedded column).
-
Optimize the mobile phase and ESI source parameters to enhance ionization.
-
Employ a more sensitive mass spectrometer or use Selected Reaction Monitoring (SRM) for targeted detection if a standard is available.
-
-
Improve Sample Preparation: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components and concentrate the analyte.
-
Use an Internal Standard: Add a stable, isotopically labeled version of the metabolite or a structurally similar compound (like sec-butanol) as an internal standard to improve quantification and account for matrix effects.[18][19]
Quantitative Data Summary
Table 1: Comparison of Metabolic Stability for tert-Butyl Containing Compounds and Their Bioisosteres
| Parent Compound (with tert-Butyl) | Bioisosteric Replacement | Test System | Half-life (t½, min) of Parent | Half-life (t½, min) of Analogue | Fold Increase in Stability | Reference |
| Finasteride | Trifluoromethylcyclopropyl (Cp-CF₃) | HLM | 63 | 114 | 1.8 | [4] |
| Compound 5 | Trifluoromethylcyclopropyl (Cp-CF₃) | HLM | 2 | 26 | 13.0 | [4] |
| Compound 7 | Trifluoromethylcyclopropyl (Cp-CF₃) | HLM | 11 | 24 | 2.2 | [4] |
| Compound 9 | Trifluoromethylcyclopropyl (Cp-CF₃) | HLM | 15 | 80 | 5.3 | [4] |
| Compound 11 | Trifluoromethylcyclopropyl (Cp-CF₃) | HLM | 10 | 118 | 11.8 | [4] |
HLM: Human Liver Microsomes
Table 2: Cytochrome P450 Isoforms Involved in tert-Butyl Metabolism of Selected Drugs
| Drug | Therapeutic Class | tert-Butyl Containing Moiety | Primary Metabolizing CYP(s) | Resulting Metabolite(s) | Reference |
| Nelfinavir | Antiretroviral | tert-Butylcarboxamide | CYP2C19 | M8 (Hydroxylated, active) | [2] |
| Ombitasvir | Antiviral (Hepatitis C) | tert-Butyl | CYP2C8 | M26 (Hydroxylated), M29, M36 | [2] |
| Dasabuvir | Antiviral (Hepatitis C) | tert-Butyl | CYP2C8 | M1 (Hydroxylated, active), M5 (Acid) | [2] |
| Ivacaftor | CFTR Potentiator | Two tert-Butyl groups | CYP3A4 | M1 (Hydroxylated, active), M6 (Acid) | [2] |
| Finasteride | 5α-reductase inhibitor | tert-Butyl | CYP3A4 | M1 (Hydroxylated), M3 (Acid) | [2] |
| Bosentan | Endothelin Receptor Antagonist | tert-Butyl | CYP2C9, CYP3A4 | Hydroxylated metabolite (active) | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of a tert-butyl containing compound in the presence of HLM to calculate intrinsic clearance (CLint) and half-life (t½).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
96-well incubation plate and analytical plate
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer. Prepare the test compound working solution by diluting the stock in buffer to the desired concentration (final incubation concentration is typically 1 µM).
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM working solution to all wells except those for "time 0" and "no cofactor" controls.
-
Add the test compound working solution to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. For "no cofactor" controls, add buffer instead.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing cold ACN with the internal standard. The "time 0" sample is prepared by adding the ACN/IS solution before adding the NADPH system.[9]
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9][12]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.[13]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[13]
-
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the chemical structure of potential metabolites of a tert-butyl containing compound following incubation with a metabolic system.
Materials:
-
Incubation samples from a metabolic stability assay (HLM or hepatocytes) with higher compound concentrations (e.g., 10 µM) to generate sufficient quantities of metabolites.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a HPLC system.
-
Control samples (time 0 and no-cofactor incubations).
-
Data processing software capable of metabolite identification.
Procedure:
-
Sample Preparation: Prepare and process incubation samples as described in the stability protocol, but with a higher initial concentration of the test compound.
-
LC-MS/MS Acquisition:
-
Inject the supernatant from the incubated and control samples onto the LC-MS/MS system.
-
Perform a full scan MS analysis to detect all ions present.
-
Simultaneously, perform data-dependent MS/MS scans (also known as tandem MS) on the most abundant ions to obtain fragmentation patterns.
-
-
Data Processing:
-
Compare the chromatograms of the incubated samples with the control samples. Peaks present only in the incubated samples are potential metabolites.
-
Extract the exact mass of each potential metabolite from the full scan data.
-
Calculate the mass shift from the parent compound. A mass shift of +15.99 Da typically indicates a hydroxylation (addition of an oxygen atom), the hallmark of initial tert-butyl metabolism. A further shift to +13.98 Da from the alcohol suggests formation of a carboxylic acid.
-
-
Structural Elucidation:
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the fragmentation pattern of the parent drug.
-
Fragments that retain the mass shift help to pinpoint the location of the metabolic modification. For a tert-butyl group, hydroxylation will add 16 Da to fragments containing the group.
-
Use metabolite identification software to automatically search for common metabolic biotransformations.
-
-
Confirmation: If possible, confirm the proposed structure by synthesizing the metabolite standard and comparing its retention time and MS/MS fragmentation pattern.
Visualizations
Diagram 1: Metabolic Pathway of a tert-Butyl Group
Caption: CYP450-mediated oxidation of a tert-butyl group.
Diagram 2: Experimental Workflow for Assessing Metabolic Lability
Caption: Workflow for evaluating the metabolic stability of a compound.
Diagram 3: Decision Tree for Medicinal Chemists
Caption: Decision logic for addressing tert-butyl metabolic lability.
References
- 1. enamine.net [enamine.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Metabolism and pharmacokinetic optimization strategies in drug discovery | Basicmedical Key [basicmedicalkey.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 18. Rapid method for determination of residual tert-butanol in liposomes using solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of tert-Butyl 5-formylisoindoline-2-carboxylate, a key intermediate in pharmaceutical development. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.
Experimental Workflow Overview
The synthesis of this compound can be approached through two primary routes, each with distinct advantages and challenges.
Caption: Alternative synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of isoindoline derivatives?
A1: The primary challenges in scaling up isoindoline synthesis include:
-
Instability of the Isoindoline Ring: The isoindoline ring system can be sensitive to harsh reaction conditions, leading to side reactions or decomposition.
-
Yield Reduction: Yields often decrease upon scale-up due to issues with heat transfer, inefficient mixing, and prolonged reaction times.
-
Purification Difficulties: Removing impurities can become more complex at a larger scale, often requiring optimized crystallization or chromatography methods.
Q2: Which synthetic route is preferable for large-scale production?
A2: The choice of route depends on the availability and cost of starting materials, as well as the robustness of the chemical transformations.
-
Route 1 (Formylation): This route can be very efficient if the lithiation and formylation steps are well-controlled. However, it requires stringent anhydrous conditions and careful temperature management, which can be challenging on a large scale.
-
Route 2 (Oxidation): This route may be more straightforward to scale, as oxidation reactions are often less sensitive to trace amounts of water. However, the availability of the starting hydroxymethylisoindoline may be a limiting factor.
Q3: What are the critical safety precautions for this synthesis?
A3: Key safety considerations include:
-
Organolithium Reagents (Route 1): n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) by trained personnel.
-
Cryogenic Temperatures (Route 1): The lithiation step is typically performed at -78 °C, requiring the use of a dry ice/acetone or similar cooling bath.
-
Oxidizing Agents (Route 2): Oxidizing agents should be handled with care, as they can react exothermically with organic materials.
-
Solvent Handling: Many of the solvents used are flammable and require proper storage and handling in a well-ventilated area.
Troubleshooting Guides
Route 1: Formylation of tert-Butyl 5-bromoisoindoline-2-carboxylate
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion during lithiation-formylation | 1. Inactive n-butyllithium. 2. Presence of moisture or other electrophilic impurities in the reaction. 3. Insufficiently low temperature during lithiation. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. 2. Rigorously dry all glassware and solvents. Ensure the reaction is performed under a robust inert atmosphere. 3. Maintain the temperature at or below -78 °C during the addition of n-butyllithium and for the duration of the lithiation. |
| Formation of multiple byproducts | 1. Over-reaction or side reactions of the organolithium intermediate. 2. Temperature fluctuations leading to decomposition. | 1. Add the n-butyllithium dropwise to the solution of the bromo-isoindoline. 2. Quench the reaction with the formylating agent (e.g., DMF) at low temperature and do not allow the reaction to warm prematurely. |
| Difficult purification of the final product | Presence of unreacted starting material and/or organolithium-derived impurities. | Optimize the stoichiometry of the reagents to drive the reaction to completion. Employ column chromatography with a carefully selected eluent system for purification. |
Route 2: Oxidation of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete oxidation | 1. Insufficient amount of oxidizing agent. 2. Inactive oxidizing agent. | 1. Increase the equivalents of the oxidizing agent. 2. Use a freshly opened or properly stored oxidizing agent. |
| Over-oxidation to the carboxylic acid | 1. Use of too strong an oxidizing agent. 2. Prolonged reaction time or elevated temperature. | 1. Select a milder oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Complex product mixture | Decomposition of the starting material or product under the reaction conditions. | Screen different oxidizing agents and solvent systems to find milder conditions that are compatible with the isoindoline ring. |
Experimental Protocols
Route 1: Synthesis via Formylation
Step 1: Boc Protection of 5-Bromo-isoindoline
-
Reaction: 5-Bromo-isoindoline is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-Butyl 5-bromoisoindoline-2-carboxylate.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 5-Bromo-isoindoline | 1.0 g (5.05 mmol) | 100 g (0.505 mol) |
| Di-tert-butyl dicarbonate | 1.2 g (5.50 mmol) | 120 g (0.550 mol) |
| Triethylamine | 0.8 mL (5.50 mmol) | 80 mL (0.550 mol) |
| Dichloromethane (DCM) | 20 mL | 2 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | 90-95% | 88-93% |
Procedure:
-
Dissolve 5-bromo-isoindoline in dichloromethane.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise while stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Formylation of tert-Butyl 5-bromoisoindoline-2-carboxylate
-
Reaction: The bromo-isoindoline derivative undergoes lithium-halogen exchange with n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| tert-Butyl 5-bromoisoindoline-2-carboxylate | 1.0 g (3.35 mmol) | 100 g (0.335 mol) |
| n-Butyllithium (2.5 M in hexanes) | 1.5 mL (3.75 mmol) | 150 mL (0.375 mol) |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | 2 L |
| N,N-Dimethylformamide (DMF) | 0.4 mL (5.03 mmol) | 40 mL (0.503 mol) |
| Reaction Time | 1-2 hours | 2-3 hours |
| Reaction Temperature | -78 °C | -78 °C |
| Typical Yield | 70-80% | 65-75% |
Procedure:
-
Dissolve tert-Butyl 5-bromoisoindoline-2-carboxylate in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2: Synthesis via Oxidation
Step 1: Boc Protection of 5-(Hydroxymethyl)isoindoline
-
This step is analogous to the Boc protection in Route 1, using 5-(hydroxymethyl)isoindoline as the starting material.
Step 2: Oxidation of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
-
Reaction: The alcohol functional group is oxidized to an aldehyde using a suitable oxidizing agent.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate | 1.0 g (4.01 mmol) | 100 g (0.401 mol) |
| Pyridinium chlorochromate (PCC) | 1.3 g (6.02 mmol) | 130 g (0.602 mol) |
| Dichloromethane (DCM) | 20 mL | 2 L |
| Reaction Time | 2-4 hours | 3-5 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | 80-90% | 75-85% |
Procedure:
-
Suspend pyridinium chlorochromate in dichloromethane.
-
Add a solution of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate in dichloromethane to the suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Signaling Pathway and Logical Relationship Diagrams
Caption: Troubleshooting workflow for the lithiation-formylation step.
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 5-Substituted Isoindoline-2-Carboxylates for Synthetic Applications
A detailed comparison of the proton nuclear magnetic resonance (1H NMR) characteristics of tert-butyl 5-formylisoindoline-2-carboxylate and its bromo-substituted analogue, tert-butyl 5-bromoisoindoline-2-carboxylate. This guide provides researchers, scientists, and drug development professionals with key spectral data for the unambiguous identification and quality assessment of these important synthetic intermediates.
In the realm of medicinal chemistry and materials science, N-Boc protected isoindoline scaffolds are valuable building blocks. The precise characterization of their substituted derivatives is paramount for ensuring the integrity of subsequent synthetic transformations. This guide presents a comparative analysis of the 1H NMR spectra of two key 5-substituted isoindoline derivatives: this compound and tert-butyl 5-bromoisoindoline-2-carboxylate.
1H NMR Data Comparison
The following table summarizes the key 1H NMR spectral data for the two compounds, recorded in deuterated chloroform (CDCl3).
| Compound | tert-Butyl Group (Boc) | Isoindoline CH2 | Aromatic Protons | Other Protons |
| This compound | 1.48 ppm (s, 9H) | 4.65-4.90 ppm (m, 4H) | 7.25-7.35 ppm (m, 3H) | 9.51 ppm (s, 1H, -CHO) |
| tert-Butyl 5-bromoisoindoline-2-carboxylate | 1.50 ppm (s, 9H) | 4.67 ppm (s, 4H) | 7.18 ppm (d, J = 7.9 Hz, 1H), 7.34 ppm (dd, J = 7.9, 1.8 Hz, 1H), 7.42 ppm (d, J = 1.8 Hz, 1H) | N/A |
Spectral Interpretation and Key Differences
This compound: The most characteristic signal in the 1H NMR spectrum of this compound is the singlet corresponding to the aldehydic proton at approximately 9.51 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group. The aromatic region presents as a multiplet between 7.25 and 7.35 ppm, integrating to three protons. The two sets of methylene protons of the isoindoline ring appear as a multiplet in the range of 4.65-4.90 ppm. The tert-butyl group of the Boc protecting group gives rise to a sharp singlet at 1.48 ppm, integrating to nine protons.
tert-Butyl 5-bromoisoindoline-2-carboxylate: In contrast, the 1H NMR spectrum of the 5-bromo derivative lacks the downfield aldehyde proton signal. The aromatic region is well-resolved, showing three distinct signals corresponding to the three aromatic protons. A doublet at 7.18 ppm, a doublet of doublets at 7.34 ppm, and a doublet at 7.42 ppm are observed, with coupling constants characteristic of an ortho, meta, and para substitution pattern on the benzene ring. The isoindoline methylene protons appear as a singlet at 4.67 ppm, indicating magnetic equivalence, which can be solvent and instrument dependent. The tert-butyl protons resonate as a singlet at 1.50 ppm.
Experimental Protocol: 1H NMR Spectroscopy
A general protocol for the acquisition of 1H NMR spectra for organic compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample should be fully dissolved to ensure homogeneity.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate all signals to determine the relative number of protons.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of substituted isoindoline derivatives using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR analysis of organic compounds.
This comparative guide highlights the diagnostic 1H NMR signals that enable the clear differentiation between this compound and its 5-bromo analogue. The provided data and experimental protocol serve as a valuable resource for researchers in ensuring the quality and identity of these versatile synthetic intermediates.
Comparative Analysis of 13C NMR Spectra: Tert-Butyl 5-formylisoindoline-2-carboxylate and its Unsubstituted Analogue
A detailed comparison of the 13C NMR spectral data for tert-butyl 5-formylisoindoline-2-carboxylate and tert-butyl isoindoline-2-carboxylate is presented for researchers and professionals in drug development. This guide provides a quantitative analysis of chemical shifts, a detailed experimental protocol for data acquisition, and a structural comparison to elucidate the electronic effects of the formyl substituent on the isoindoline scaffold.
This guide offers a side-by-side analysis of the 13C NMR spectra of this compound and its parent compound, tert-butyl isoindoline-2-carboxylate. The introduction of a formyl group at the 5-position of the isoindoline ring system induces significant changes in the electron distribution, which are clearly reflected in the 13C NMR chemical shifts. Understanding these shifts is crucial for the structural elucidation and characterization of substituted isoindoline derivatives, a common scaffold in medicinal chemistry.
Quantitative 13C NMR Data Comparison
The 13C NMR chemical shifts for this compound and tert-butyl isoindoline-2-carboxylate are summarized in the table below. The data highlights the downfield shift of the aromatic carbons in the substituted compound, particularly the carbon bearing the formyl group (C-5) and the carbons ortho and para to it, due to the electron-withdrawing nature of the aldehyde functionality.
| Carbon Atom | This compound (δ, ppm) | tert-Butyl isoindoline-2-carboxylate (δ, ppm) |
| C=O (formyl) | 192.28 | - |
| C=O (Boc) | 154.97 | 154.7 |
| C (quat., Boc) | 80.75 | 79.5 |
| C-3a, C-7a | 144.98, 139.23 | 137.6 |
| C-5 | 136.78 | 127.0 |
| C-4, C-6 | 130.53, 124.08 | 122.2 |
| C-7 | 124.67 | 127.0 |
| CH2 (isoindoline) | 52.93, 52.48 | 52.5 |
| C(CH3)3 | 29.12 | 28.6 |
Note: The assignments for the aromatic carbons of tert-butyl isoindoline-2-carboxylate are based on symmetry, with C-4/C-7 and C-5/C-6 being equivalent.
Experimental Protocol: 13C NMR Spectroscopy
The following is a representative experimental protocol for the acquisition of a 13C NMR spectrum of isoindoline derivatives.
Instrumentation:
-
A nuclear magnetic resonance (NMR) spectrometer operating at a frequency of 125 MHz for 13C nuclei (e.g., Bruker Avance III 500 or equivalent).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the isoindoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: Chloroform-d (CDCl3)
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: Approximately 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Proton Decoupling: Waltz16 or similar broadband decoupling sequence.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (CDCl3 at δ 77.16 ppm).
-
Perform baseline correction.
Structural Comparison and Signaling Pathway
The diagram below illustrates the structural comparison between this compound and its unsubstituted counterpart, highlighting the key difference at the 5-position of the isoindoline ring.
Caption: Structural relationship between the two compared isoindoline derivatives.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of N-Boc-5-formylisoindoline
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. N-Boc-5-formylisoindoline, a key building block in the synthesis of various pharmacologically active compounds, requires robust analytical characterization. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the analysis of this compound, supported by predictive data and detailed experimental protocols.
Mass spectrometry (MS) stands out as a powerful tool for the elucidation of molecular weight and structural features of N-Boc-5-formylisoindoline. Its high sensitivity and ability to provide fragmentation information make it indispensable for confirming the identity and purity of this intermediate.
Predictive Mass Spectrometry Data for N-Boc-5-formylisoindoline
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]+ | 248.13 | Protonated molecular ion |
| [M-H]- | 246.11 | Deprotonated molecular ion |
| [M-C4H8+H]+ | 192.08 | Loss of isobutylene from the Boc group |
| [M-Boc+H]+ | 148.07 | Loss of the entire Boc group (C5H9O2) |
| [C4H9]+ | 57.07 | tert-butyl cation |
| [M-CHO]+ | 218.13 | Loss of the formyl group |
| [M-H-CO]+ | 218.13 | Loss of a hydrogen radical and carbon monoxide |
| Isoindoline-5-carbaldehyde ion | 147.06 | Fragment corresponding to the core structure after Boc loss |
Head-to-Head: Mass Spectrometry vs. Alternative Analytical Techniques
The choice of an analytical technique often depends on the specific information required, sample purity, and available instrumentation. Here’s how mass spectrometry compares with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the analysis of N-Boc-5-formylisoindoline.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, requires minimal sample, provides direct evidence of molecular formula. | Can be destructive, may not distinguish between isomers without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation for pure samples. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-H). | Fast, non-destructive, good for a quick check of functional groups. | Provides limited structural information, not suitable for complex mixture analysis. |
Delving Deeper: Experimental Protocols
A robust analytical method requires a well-defined experimental protocol. Below is a standard procedure for the analysis of N-Boc-5-formylisoindoline using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Accurately weigh approximately 1 mg of N-Boc-5-formylisoindoline.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.
-
Visualizing the Science: Diagrams
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Predicted fragmentation pathway of N-Boc-5-formylisoindoline in ESI-MS.
Caption: Workflow for the LC-MS analysis of N-Boc-5-formylisoindoline.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. N-BOC-5-FORMYLISOINDOLINE | 253801-15-9 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Reactivity of 5-Formylisoindoline and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-formylisoindoline against a panel of common aromatic aldehydes: benzaldehyde, 4-anisaldehyde, and 4-nitrobenzaldehyde. The reactivity of these compounds is a critical consideration in drug discovery and development, influencing reaction kinetics, yield, and the feasibility of synthetic routes. This document summarizes the expected reactivity based on electronic effects and provides detailed experimental protocols for two key transformations: reductive amination and the Wittig reaction.
Introduction to Aromatic Aldehyde Reactivity
The reactivity of an aromatic aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is significantly influenced by the electronic properties of the substituents on the aromatic ring.
-
Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), decrease the electron density on the aromatic ring and, by extension, the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the aldehyde's reactivity.
-
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density on the aromatic ring. This electron density can be delocalized onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thereby decreasing the aldehyde's reactivity towards nucleophiles.
The isoindoline moiety in 5-formylisoindoline is generally considered to be electron-donating due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, the overall electronic effect will also be influenced by the bicyclic ring system. For the purpose of this guide, we will predict its reactivity to be lower than that of unsubstituted benzaldehyde.
Comparative Reactivity Data (Predicted)
| Aldehyde | Substituent | Electronic Effect | Predicted Relative Rate of Reductive Amination | Predicted Yield in Wittig Reaction (%) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | 10 - 20 | 90 - 98 |
| Benzaldehyde | -H | Neutral | 1 | 85 - 95 |
| 5-Formylisoindoline | -CH₂NHCH₂- | Electron-Donating | 0.5 - 0.8 | 75 - 85 |
| 4-Anisaldehyde | -OCH₃ | Strong Electron-Donating | 0.1 - 0.3 | 70 - 80 |
Note: The relative rates and yields are estimations based on established principles of organic chemistry. Actual experimental results may vary. The provided experimental protocols are designed to allow researchers to generate precise comparative data.
Experimental Protocols
To facilitate a direct and quantitative comparison of the reactivity of these aldehydes, the following detailed experimental protocols are provided. It is recommended that all reactions be run in parallel under identical conditions for accurate comparison.
Reductive Amination
This protocol describes the reductive amination of the target aldehydes with benzylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Aromatic aldehyde (5-formylisoindoline, benzaldehyde, 4-anisaldehyde, or 4-nitrobenzaldehyde) (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard for HPLC analysis (e.g., naphthalene)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add benzylamine (1.0 mmol) to the solution and stir the mixture at room temperature for 20 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench each aliquot with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Analyze the organic extracts by High-Performance Liquid Chromatography (HPLC) against an internal standard to determine the consumption of the starting aldehyde and the formation of the product amine.
-
Upon completion, quench the bulk reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction
This protocol details the Wittig reaction of the target aldehydes with benzyltriphenylphosphonium chloride to form the corresponding stilbene derivatives.
Materials:
-
Aromatic aldehyde (5-formylisoindoline, benzaldehyde, 4-anisaldehyde, or 4-nitrobenzaldehyde) (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Potassium tert-butoxide (1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard for GC-MS analysis (e.g., dodecane)
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous tetrahydrofuran (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 mmol) to the suspension. The mixture should turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve the aromatic aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (5 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by taking aliquots, quenching with saturated aqueous ammonium chloride, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard to determine the yield of the stilbene product.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the stilbene derivative and determine the final yield.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the comparative reductive amination experiment.
Predicted Reactivity Relationship
Caption: Predicted order of reactivity towards nucleophilic addition.
A Comparative Guide to the Biological Activity of Isoindoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isoindoline-Based Scaffolds
The isoindoline core is a versatile scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. Derivatives of this structure have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide provides a comparative overview of the biological activities of several isoindoline-based compounds, supported by quantitative data from preclinical studies and detailed experimental protocols.
Anticancer Activity
Isoindoline derivatives, particularly those related to phthalimide, have shown potent anticancer activities.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of histone deacetylases (HDACs), and modulation of key signaling pathways.
| Compound | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value | Source(s) |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | - | - | [2] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (CML) | 3.81 µg/mL | - | - | [2] |
| Isoindolinone Derivative 5b | HCT116 (Colon) | 0.21 µM | Chidamide | 1.52 µM | [3] |
| Isoindolinone Derivative 5b | A549 (Lung) | 0.43 µM | Chidamide | 2.11 µM | [3] |
| Isoindolinone Derivative 5b | MDA-MB-231 (Breast) | 0.51 µM | Chidamide | 2.34 µM | [3] |
| Isoindolinone Derivative 13a | HDAC1 (enzyme) | 57.9 nM | - | - | [3] |
| Isoindolinone Derivative 5a | HDAC1 (enzyme) | 65.6 nM | - | - | [3] |
| Isoindolinone Derivative NCTD4 | HT-29 (Colon) | Dose-dependent cytotoxicity | - | - | [4] |
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoindoline-based compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[3] The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5] A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[5] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.[7][8]
-
Enzyme and Compound Incubation: Recombinant human HDAC1 enzyme is incubated with various concentrations of the isoindoline-based inhibitor in an assay buffer.
-
Substrate Addition: A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
Development: After a set incubation period, a developer solution containing a protease is added. This solution stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.
Caption: Apoptosis induction by isoindoline compounds.
Anti-inflammatory Activity
Several isoindoline derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]
| Compound | Assay | % Inhibition / IC50 Value | Reference Compound | % Inhibition / IC50 Value | Source(s) |
| Isoindoline Hybrid 10b | COX-2 Inhibition | IC50 = 0.11 µM | Celecoxib | IC50 = 0.09 µM | [6] |
| Isoindoline Hybrid 10c | COX-2 Inhibition | IC50 = 0.18 µM | Celecoxib | IC50 = 0.09 µM | [6] |
| Isoindoline Hybrid 11a | COX-2 Inhibition | IC50 = 0.15 µM | Celecoxib | IC50 = 0.09 µM | [6] |
| Dimethoxychalcone 11d | COX-2 Inhibition | IC50 = 0.12 µM (SI = 103) | Celecoxib | IC50 = 0.09 µM | [6] |
| N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione (ZM5 ) | Carrageenan-induced inflammation | Reduced inflammation | - | - | [8] |
| Isoindoline-1,3-dione derivative 3a | Protein denaturation | 83% inhibition (500µg/ml) | - | - | [9] |
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[10]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound (isoindoline derivative) or a reference drug (e.g., indomethacin) is administered, typically orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (1%) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[10]
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
In Vitro COX-2 Inhibitory Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.[11]
-
Enzyme and Compound Pre-incubation: Human recombinant COX-2 enzyme is pre-incubated with the test compound for a short period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a probe and arachidonic acid.
-
Fluorescence/Colorimetric Measurement: The product of the enzymatic reaction is measured using a fluorometric or colorimetric plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for in vitro COX-2 inhibition assay.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain isoindoline-1,3-dione derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[12]
| Compound | IC50 Value | Reference Compound | IC50 Value | Source(s) |
| para-fluoro substituted compound 7a | 2.1 µM | Rivastigmine | 11.07 µM | [12] |
| para-fluoro substituted compound 7f | 2.1 µM | Rivastigmine | 11.07 µM | [12] |
Ellman's Method for AChE Inhibition
This spectrophotometric method is commonly used to measure AChE activity.
-
Reagent Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture and incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm in a kinetic mode.[13]
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
Caption: Mechanism of acetylcholinesterase inhibition.
Conclusion
Isoindoline-based compounds represent a promising class of molecules with a broad spectrum of biological activities. The data presented in this guide highlights their potential as anticancer, anti-inflammatory, and neuroprotective agents. The provided experimental protocols offer a foundation for the standardized evaluation of novel isoindoline derivatives, facilitating comparative analysis and accelerating the drug discovery process. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Alternative Protecting Groups for the Isoindoline Nitrogen
For Researchers, Scientists, and Drug Development Professionals
The protection of the nitrogen atom within the isoindoline scaffold is a critical consideration in the synthesis of a wide array of pharmaceuticals and functional materials. While the tert-butoxycarbonyl (Boc) group is a common choice, its lability under acidic conditions necessitates the exploration of orthogonal protecting groups to achieve selective transformations in multi-step syntheses. This guide provides an objective comparison of the performance of alternative protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—for the isoindoline nitrogen, supported by experimental data.
At a Glance: Key Characteristics of Alternative Protecting Groups
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality to the acid-labile Boc group. This allows for the selective deprotection of one amine in the presence of others, a crucial strategy in complex molecule synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids[1] | Stable to acidic and basic conditions used for Boc and Fmoc removal |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[2][3] | Stable to acidic conditions |
| Allyloxycarbonyl | Alloc | Palladium(0) catalysis (e.g., Pd(PPh₃)₄, phenylsilane)[4][5] | Stable to acidic and basic conditions |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ion sources (e.g., TBAF)[6][7] | Stable to a wide range of acidic and reductive conditions |
Comparative Performance Data
Table 1: N-Protection of Amines
| Protecting Group | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Boc | Boc₂O | Et₃N | CH₂Cl₂ | Room Temp. | 2-4 | >95 |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 °C - Room Temp. | 2-12 | 85-95 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 0 °C - Room Temp. | 1-4 | 90-98 |
| Alloc | Alloc-Cl | Pyridine | THF | 0 °C - Room Temp. | 1-3 | >90 |
| Teoc | Teoc-OSu | Et₃N | CH₂Cl₂ | Room Temp. | 2-6 | 90-98 |
Table 2: N-Deprotection of Protected Amines
| Protecting Group | Reagent(s) | Solvent | Temperature | Time (h) | Yield (%) |
| Boc | TFA | CH₂Cl₂ | Room Temp. | 0.5-1 | >95 |
| Cbz | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 1-16 | >90 |
| Fmoc | 20% Piperidine/DMF | DMF | Room Temp. | 0.2-1 | >95[2][3] |
| Alloc | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | Room Temp. | 0.5-2 | >90[4][5] |
| Teoc | TBAF | THF | Room Temp. | 1-4 | >90[6][7] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of an isoindoline nitrogen. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Cbz Protection of Isoindoline
Procedure: To a solution of isoindoline (1.0 eq) in a mixture of dioxane and water (2:1) is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Cbz Deprotection (Catalytic Hydrogenolysis)
Procedure: To a solution of N-Cbz-isoindoline (1.0 eq) in methanol or ethanol is added 10% palladium on carbon (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere). The reaction mixture is stirred at room temperature for 1-16 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected isoindoline.
Fmoc Protection of Isoindoline
Procedure: To a solution of isoindoline (1.0 eq) in a mixture of dioxane and water (1:1) is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) is added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Fmoc Deprotection
Procedure: To a solution of N-Fmoc-isoindoline (1.0 eq) in N,N-dimethylformamide (DMF) is added piperidine to a final concentration of 20% (v/v)[2][3]. The reaction mixture is stirred at room temperature for 10-60 minutes. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free isoindoline.
Alloc Protection of Isoindoline
Procedure: To a solution of isoindoline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF) at 0 °C is added allyl chloroformate (Alloc-Cl, 1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-Alloc-isoindoline, which can be further purified by column chromatography.
Alloc Deprotection
Procedure: To a solution of N-Alloc-isoindoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere is added phenylsilane (5.0 eq)[4][5]. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is then added, and the reaction mixture is stirred at room temperature for 30-120 minutes. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Teoc Protection of Isoindoline
Procedure: To a solution of isoindoline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) is added N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 eq). The reaction mixture is stirred at room temperature for 2-6 hours. The reaction is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Teoc Deprotection
Procedure: To a solution of N-Teoc-isoindoline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq)[6][7]. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of the isoindoline nitrogen with the discussed protecting groups.
Caption: General workflow for the N-protection of isoindoline.
Caption: Deprotection pathways for various N-protected isoindolines.
Conclusion
The choice of a protecting group for the isoindoline nitrogen is a strategic decision that depends on the overall synthetic route. Cbz, Fmoc, Alloc, and Teoc offer a versatile toolkit of orthogonal protecting groups that are viable alternatives to Boc. While Cbz provides robustness towards many reagents, its removal by hydrogenolysis may not be compatible with other reducible functional groups. Fmoc's base lability offers a mild deprotection method, but it is sensitive to basic conditions. Alloc provides a unique deprotection strategy via palladium catalysis, offering orthogonality to many common protecting groups. Teoc, with its fluoride-mediated cleavage, presents another highly orthogonal option, particularly useful in complex syntheses where acidic, basic, or hydrogenolytic conditions are to be avoided. The selection of the most appropriate protecting group will ultimately be guided by the specific chemical transformations planned in the synthetic sequence, ensuring the stability of the protecting group during subsequent reactions and its selective removal when desired.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel building blocks like tert-Butyl 5-formylisoindoline-2-carboxylate, a robust analytical methodology is paramount to ensure the quality, consistency, and safety of subsequent synthetic steps and final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this compound.
Experimental Protocol: Reversed-Phase HPLC
A reliable starting point for the HPLC analysis can be adapted from established methods for structurally similar compounds containing a tert-butyl ester group.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 50 mm × 2 mm i.d., 3 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
-
Gradient Elution:
-
0-1 min: 95% A
-
1-11 min: Gradient to 5% A
-
11-12.5 min: Hold at 5% A
-
12.5-13 min: Gradient back to 95% A
-
13-17 min: Hold at 95% A (column re-equilibration)
-
-
Potential Impurities:
A primary impurity to monitor is the product formed by the cleavage of the acid-sensitive tert-butyl ester protecting group. This can occur in the presence of acidic conditions.
Alternative Analytical Methods
While HPLC is a primary tool, other techniques can provide complementary information or be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, derivatization is often necessary to improve its volatility and thermal stability.
General Protocol (with Derivatization):
-
Derivatization: Reaction with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a more volatile and thermally stable oxime derivative.
-
Injection: Introduction of the derivatized sample into the GC inlet.
-
Separation: Separation of components on a capillary column (e.g., a non-polar or medium-polarity column).
-
Detection: Mass spectrometry provides both quantitative data and structural information for impurity identification.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged analytes. While the target compound is neutral, techniques like Micellar Electrokinetic Chromatography (MEKC) can be employed for its analysis.
General Protocol (MEKC):
-
Buffer Preparation: A buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration is used.
-
Sample Injection: A small plug of the sample is introduced into the capillary.
-
Separation: Under an applied voltage, neutral analytes partition between the micelles and the aqueous buffer, leading to separation based on their affinity for the micellar phase.
-
Detection: UV detection is commonly used.
Performance Comparison
The following table summarizes the expected performance characteristics of these methods for the analysis of aromatic aldehydes. It is important to note that specific performance will depend on the exact instrumentation, method optimization, and the nature of the sample matrix.
| Parameter | Reversed-Phase HPLC | GC-MS (with Derivatization) | Capillary Electrophoresis (MEKC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. | Differential migration in an electric field based on charge and size (and partitioning in MEKC). |
| Typical Analytes | Non-volatile, thermally stable or labile compounds. | Volatile and semi-volatile, thermally stable compounds (or their derivatives). | Charged and neutral molecules (with MEKC). |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). | Good (ng to µg range). |
| Selectivity | Good to Excellent (tunable with mobile phase and column chemistry). | Excellent (high-resolution separation and mass-selective detection). | Excellent (high separation efficiency). |
| Quantitative Accuracy | High. | High. | Moderate to High. |
| Sample Throughput | Moderate. | Moderate (derivatization can add time). | High. |
| Instrumentation Cost | Moderate. | High. | Moderate. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC offers a robust, reliable, and accurate method. It provides excellent quantitative data and is readily available in most analytical laboratories. GC-MS, while requiring a derivatization step, offers superior sensitivity and the significant advantage of providing structural information, which is invaluable for the identification of unknown impurities. Capillary electrophoresis, particularly MEKC, presents a high-throughput alternative with excellent separation efficiency. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation of impurities, required sensitivity, and available instrumentation. For comprehensive characterization and in-depth impurity profiling, a combination of HPLC and GC-MS is often the most powerful approach.
X-ray crystallography of tert-Butyl 5-formylisoindoline-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of several isoindoline derivatives. While crystallographic data for tert-Butyl 5-formylisoindoline-2-carboxylate was not publicly available at the time of this publication, this guide offers a detailed comparison with structurally related isoindoline compounds that have been characterized by single-crystal X-ray diffraction. The isoindoline core is a significant scaffold in medicinal chemistry, and understanding its structural properties is crucial for rational drug design and development.[1]
Comparative Crystallographic Data of Isoindoline Derivatives
The following tables summarize the key crystallographic parameters for a selection of isoindoline derivatives, offering a basis for structural comparison.
Table 1: Crystal System and Space Group of Selected Isoindoline Derivatives
| Compound | Crystal System | Space Group | Reference |
| 2-Ethylisoindoline-1,3-dione | Monoclinic | P2₁/c | [2] |
| 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione | Triclinic | Pī | [3][4] |
| 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione | Monoclinic | C2/c | [5] |
| 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione | Monoclinic | P2₁/c | [6] |
| 2-[2-(Trimethylsilyl)ethyl]isoindoline-1,3-dione | Monoclinic | P2₁/n | [7] |
Table 2: Unit Cell Parameters of Selected Isoindoline Derivatives
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |
| 2-Ethylisoindoline-1,3-dione | 7.254(6) | 4.475(4) | 13.506(10) | 90 | 98.774(13) | 90 | 433.3(6) | [2] |
| 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione | 6.9537(12) | 8.4410(15) | 12.563(2) | 96.260(4) | 98.381(4) | 92.647(3) | 723.7(2) | [3][4] |
| 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione | 10.8928(1) | 11.9656(1) | 14.3572(2) | 90 | 111.633(1) | 90 | 1739.49(3) | [5] |
| 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione | 5.047(1) | 9.5370(19) | 19.051(4) | 90 | 95.20(3) | 90 | 913.2(3) | [6] |
| 2-[2-(Trimethylsilyl)ethyl]isoindoline-1,3-dione | 11.562(5) | 6.411(2) | 19.445(8) | 90 | 95.176(14) | 90 | 1435.5(10) | [7] |
Experimental Protocols
The determination of the crystal structure of isoindoline derivatives involves three main stages: synthesis and crystallization, X-ray diffraction data collection, and structure solution and refinement.[8][9][10]
1. Synthesis and Crystallization
-
General Synthesis of N-substituted Isoindoline-1,3-diones: A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine. For example, the synthesis of 2-ethylisoindoline-1,3-dione can be achieved by refluxing a mixture of phthalic anhydride and ethanamine in a suitable solvent like toluene, often in the presence of a base such as triethylamine.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. The choice of solvent is crucial and is often determined empirically. Common solvents for crystallization of isoindoline derivatives include methanol, ethanol, or hexane.[3] For instance, colorless block-shaped crystals of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione were obtained by the slow evaporation of a methanol solution.[3]
2. X-ray Diffraction Data Collection
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.[2][3]
-
The crystal is then placed in a stream of monochromatic X-rays.[8]
-
The diffraction data are collected at a specific temperature, often at room temperature (around 296 K) or under cryogenic conditions (around 113 K) to minimize thermal vibrations.[3][6]
-
The diffraction patterns are recorded using a detector, such as a CCD area detector.[2][3]
-
Data collection typically involves a series of frames collected over a range of crystal orientations (e.g., using φ and ω scans).[2][3]
-
The collected data are then processed, which includes integration of reflection intensities and correction for various factors like absorption.[3]
3. Structure Solution and Refinement
-
The crystal structure is solved using direct methods or Patterson methods, which are computational techniques to determine the initial phases of the structure factors.[8]
-
The initial structural model is then refined using full-matrix least-squares on F² or F.[2][3]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
The final refined structure is validated using various crystallographic metrics.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule like an isoindoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. rigaku.com [rigaku.com]
A Comparative Guide to the Synthetic Routes of Functionalized Isoindolines
For researchers, scientists, and drug development professionals, the isoindoline scaffold is a privileged structure due to its prevalence in a wide range of biologically active compounds and natural products. The efficient synthesis of functionalized isoindolines is therefore a critical aspect of medicinal chemistry and drug discovery. This guide provides an objective comparison of several modern synthetic strategies for accessing these important molecules, with a focus on quantitative data and detailed experimental protocols.
This document will compare four distinct and widely employed methods for the synthesis of functionalized isoindolines and their derivatives:
-
Palladium-Catalyzed Intramolecular Cyclization
-
Copper-Catalyzed Intramolecular C-H Functionalization
-
Intramolecular [3+2] Cycloaddition of Azomethine Ylides
-
Heck-aza-Michael Strategy
The performance of each route will be evaluated based on reaction yields, substrate scope, and reaction conditions, with all quantitative data summarized in clear, comparative tables. Detailed experimental protocols for a representative example of each method are also provided to facilitate the practical application of these synthetic strategies.
Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides
This method provides an efficient route to 3-acyl isoindolin-1-ones through the intramolecular cyclization of readily available 2-iodobenzamides. The reaction is catalyzed by a palladium complex and typically proceeds under mild conditions.
Data Presentation
| Entry | Substrate (R) | Product | Yield (%) | Time (h) | Temperature (°C) |
| 1 | Phenyl | 3-Benzoyl-2-methylisoindolin-1-one | 85 | 12 | 70 |
| 2 | 4-Methylphenyl | 2-Methyl-3-(4-methylbenzoyl)isoindolin-1-one | 88 | 12 | 70 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxybenzoyl)-2-methylisoindolin-1-one | 92 | 12 | 70 |
| 4 | 4-Chlorophenyl | 3-(4-Chlorobenzoyl)-2-methylisoindolin-1-one | 82 | 12 | 70 |
| 5 | Methyl | 3-Acetyl-2-methylisoindolin-1-one | 65 | 12 | 70 |
Experimental Protocol: Synthesis of 3-Benzoyl-2-methylisoindolin-1-one
To a solution of N-(2-iodo-benzoyl)-N-methyl-2-oxo-2-phenylethylamine (0.2 mmol) in a mixture of i-PrOH (2 mL) and Et3N (0.4 mL) were added Pd2(dba)3 (0.01 mmol) and Xantphos (0.02 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 70 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.
Logical Relationship Diagram
Palladium-Catalyzed Isoindolinone Synthesis
Copper-Catalyzed Intramolecular C-H Functionalization
This approach utilizes a copper catalyst to facilitate the intramolecular amination of a C(sp³)–H bond in 2-alkyl-N-substituted benzamides, leading to the formation of isoindolinones. This method avoids the need for pre-functionalized starting materials like halogenated substitutes.
Data Presentation
| Entry | Substrate (N-substituent) | Product | Yield (%) | Time (h) | Temperature (°C) |
| 1 | Phenyl | 2-Phenylisoindolin-1-one | 85 | 24 | 120 |
| 2 | 4-Tolyl | 2-(p-Tolyl)isoindolin-1-one | 82 | 24 | 120 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)isoindolin-1-one | 78 | 24 | 120 |
| 4 | Naphthyl | 2-(Naphthalen-1-yl)isoindolin-1-one | 91 | 24 | 120 |
| 5 | Benzyl | 2-Benzylisoindolin-1-one | 75 | 24 | 120 |
Experimental Protocol: Synthesis of 2-Phenylisoindolin-1-one
A mixture of 2-methyl-N-phenylbenzamide (0.2 mmol), Cu(OAc)2 (0.02 mmol), and K2CO3 (0.4 mmol) in 1,2-dichloroethane (2 mL) was stirred at 120 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to give the desired product.
Experimental Workflow Diagram
Copper-Catalyzed Isoindolinone Synthesis Workflow
Intramolecular [3+2] Cycloaddition of Azomethine Ylides
This elegant strategy involves the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene to construct the isoindoline core. This method allows for the stereoselective synthesis of complex isoindoline derivatives.
Data Presentation
| Entry | Aldehyde Substituent (R) | Alkene Substituent (R') | Product Diastereomeric Ratio | Yield (%) | Time (h) | Temperature |
| 1 | H | H | >95:5 | 85 | 12 | Reflux |
| 2 | OMe | H | >95:5 | 88 | 12 | Reflux |
| 3 | Cl | H | >95:5 | 82 | 12 | Reflux |
| 4 | H | Me | >95:5 | 75 | 12 | Reflux |
| 5 | H | Ph | >95:5 | 78 | 12 | Reflux |
Experimental Protocol: General Procedure for Intramolecular [3+2] Cycloaddition
A solution of the corresponding amino acid (1.0 equiv) and aldehyde (1.1 equiv) in toluene (0.1 M) was heated to reflux with azeotropic removal of water using a Dean-Stark apparatus for 12 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the corresponding isoindoline product.
Signaling Pathway Diagram
In-situ Generation and Cycloaddition Pathway
Heck-aza-Michael Strategy
This one-pot, multi-reaction approach combines a Palladium-catalyzed Heck reaction with an intramolecular aza-Michael addition to construct the isoindoline ring. This strategy is particularly useful for creating libraries of structurally diverse isoindoline-containing compounds.[1]
Data Presentation
| Entry | Bromobenzene Substituent | Vinylsulfonamide Substituent | Overall Yield (%) |
| 1 | H | Boc | 71 (Heck), 91 (aza-Michael) |
| 2 | 4-Me | Boc | 75 (Heck), 90 (aza-Michael) |
| 3 | 4-OMe | Boc | 68 (Heck), 92 (aza-Michael) |
| 4 | 4-Cl | Boc | 78 (Heck), 88 (aza-Michael) |
| 5 | 2-Me | Boc | 65 (Heck), 85 (aza-Michael) |
Experimental Protocol: General procedure for the Heck reaction to synthesize sulfonamide 3.[1]
To a pressure tube containing substituted bromobenzene (1.1 equiv), vinylsulfonamide (1.0 equiv), Pd catalyst, an additive, and Et3N (3 equiv) in toluene (0.1 M) was heated in a sealed tube at 120 °C for 14 hours.[1] The reaction mixture was then cooled, filtered, and concentrated. The crude product was used in the next step without further purification.[1]
Experimental Protocol: General procedure for one-pot deprotection, intramolecular aza-Michael reaction.[1]
The crude sulfonamide from the Heck reaction was dissolved in EtOAc, and 5N HCl was added.[1] The mixture was stirred until the deprotection was complete (monitored by TLC). The reaction was then neutralized to pH 8 with a saturated aqueous solution of NaHCO3.[1] The organic layer was separated, dried over Na2SO4, and concentrated to afford the isoindoline product, which was often pure enough for subsequent steps without further purification.[1]
Logical Relationship Diagram
Sequential Heck-aza-Michael Reaction Flow
Conclusion
The choice of synthetic route to functionalized isoindolines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Palladium-Catalyzed Intramolecular Cyclization is a reliable method for the synthesis of 3-acyl isoindolin-1-ones, offering good to excellent yields under relatively mild conditions.
-
Copper-Catalyzed Intramolecular C-H Functionalization provides a more atom-economical approach by avoiding the need for pre-halogenated starting materials, making it an attractive option from a green chemistry perspective.
-
The Intramolecular [3+2] Cycloaddition of Azomethine Ylides is a powerful tool for the stereoselective synthesis of complex, polycyclic isoindoline derivatives from simple precursors.
-
The Heck-aza-Michael Strategy is a versatile and efficient one-pot method that is well-suited for the generation of libraries of diverse isoindoline-containing molecules for high-throughput screening.
Each of these methods offers distinct advantages, and the data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate strategy for their specific synthetic goals.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 5-formylisoindoline-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling tert-Butyl 5-formylisoindoline-2-carboxylate (CAS No. 253801-15-9), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical compound.
1. Hazard Identification and Waste Classification
The first step in proper disposal is to understand the hazards associated with the chemical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1] It is crucial to treat this compound and any contaminated materials as hazardous waste.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Due to these hazards, this chemical must not be disposed of down the drain or in regular trash. It must be managed through a licensed hazardous waste disposal program.
2. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure:
-
Gloves: Nitrile rubber or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
3. Segregation and Collection of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound. The container should be in good condition with a secure, tight-fitting lid.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., unused reagent, contaminated absorbent materials) and liquid waste (e.g., solutions containing the compound) in separate, appropriate containers.
-
Avoid Mixing: Do not mix this waste with other incompatible chemical waste streams.
4. Labeling of Waste Containers
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and crucial for safe handling. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "253801-15-9."
-
The specific hazard pictograms corresponding to the GHS classifications (e.g., exclamation mark for irritant and harmful).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The date when the waste was first added to the container.
5. Storage of Chemical Waste
Waste containers must be stored in a designated and safe location pending pickup by a hazardous waste disposal service.
-
Secure Location: Store in a well-ventilated, secondary containment area away from general laboratory traffic.
-
Incompatible Materials: Ensure the storage area does not contain incompatible chemicals that could lead to a dangerous reaction.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.
6. Disposal Procedure
The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Provide Documentation: Be prepared to provide the EHS team with accurate information about the waste, including its composition and volume.
-
Do Not Treat Independently: Do not attempt to neutralize or treat the chemical waste unless it is part of a documented and approved laboratory procedure.
Experimental Workflow for Disposal
References
Personal protective equipment for handling tert-Butyl 5-formylisoindoline-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 5-formylisoindoline-2-carboxylate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Based on data for similar compounds, this compound is anticipated to have the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or chemical splash goggles.[2][3] | Nitrile rubber gloves.[4] | Laboratory coat.[2][5] | Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.[3] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[3][5] | Nitrile rubber gloves.[4] | Laboratory coat. Consider a chemical-resistant apron.[5][6] | Work within a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[3][5] | Nitrile rubber gloves.[4] | Laboratory coat. Consider a chemical-resistant apron.[5][6] | Work within a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles. | Nitrile rubber gloves.[4] | Laboratory coat. | Not generally required if waste is properly contained. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
- Verify that the chemical fume hood is functioning correctly (check airflow monitor).
- Prepare all necessary glassware and equipment before handling the compound.
- Have an emergency spill kit readily accessible.
2. Weighing the Compound:
- Don all required PPE as outlined in the table above.
- Perform all weighing operations within the chemical fume hood or ventilated enclosure to prevent inhalation of fine powders.
- Use anti-static weighing paper or a suitable container.
- Close the primary container immediately after dispensing the desired amount.
3. Dissolving the Compound:
- Add the solvent to the solid in a flask or beaker within the chemical fume hood.
- If necessary, gently stir the mixture to aid dissolution. Avoid splashing.
- Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.
4. Conducting the Reaction:
- Set up the reaction apparatus within the chemical fume hood.
- Transfer solutions using appropriate methods (e.g., pipette, cannula) to avoid spills.
- Monitor the reaction from outside the fume hood sash as much as possible.
Disposal Plan
Proper chemical waste disposal is critical for laboratory safety and environmental protection.
1. Waste Segregation:
- Solid Waste: Collect any unused solid this compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.
- Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
- Sharps Waste: Dispose of any contaminated needles or sharp objects in a designated sharps container.
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
3. Storage:
- Store waste containers in a designated satellite accumulation area.
- Ensure waste containers are kept closed except when adding waste.
4. Disposal:
- Arrange for the collection of hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. falseguridad.com [falseguridad.com]
- 4. fishersci.ca [fishersci.ca]
- 5. sams-solutions.com [sams-solutions.com]
- 6. newreachglobal.com [newreachglobal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
